molecular formula C11H10FN B1447189 5-Fluoro-2,8-dimethylquinoline CAS No. 1935335-91-3

5-Fluoro-2,8-dimethylquinoline

Cat. No.: B1447189
CAS No.: 1935335-91-3
M. Wt: 175.2 g/mol
InChI Key: PNLQXRUMGIDZRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2,8-dimethylquinoline is a useful research compound. Its molecular formula is C11H10FN and its molecular weight is 175.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-2,8-dimethylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2,8-dimethylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN/c1-7-3-6-10(12)9-5-4-8(2)13-11(7)9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLQXRUMGIDZRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)F)C=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2,8-dimethylquinoline: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic introduction of substituents onto the quinoline ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. Among these modifications, fluorination holds a prominent position due to the unique electronic properties of the fluorine atom, which can enhance metabolic stability, binding affinity, and membrane permeability.[1] This guide provides a comprehensive technical overview of 5-Fluoro-2,8-dimethylquinoline, a lesser-studied member of this important class of compounds. Due to the limited direct experimental data available for this specific molecule, this document synthesizes information from related structures and established chemical principles to predict its properties and outline potential synthetic routes and applications. This guide is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of 5-Fluoro-2,8-dimethylquinoline

PropertyPredicted ValueNotes
Molecular Formula C₁₁H₁₀FN
Molecular Weight 175.20 g/mol
Appearance Likely a solid at room temperatureBased on similar substituted quinolines.
Boiling Point > 200 °C (estimated)
Melting Point Not available
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. Limited solubility in water.
pKa Estimated to be around 4-5 for the quinoline nitrogenThe electron-withdrawing nature of fluorine at the 5-position would decrease the basicity compared to unsubstituted quinoline.
logP ~3.0Estimated based on similar structures on PubChem.[2]

Proposed Synthesis Pathway

The synthesis of 5-Fluoro-2,8-dimethylquinoline can be approached through several established methods for quinoline ring formation, followed by fluorination. A plausible and efficient route would be a modification of the Skraup synthesis or the Doebner-von Miller reaction, followed by a Sandmeyer-type reaction for the introduction of the fluorine atom.

A logical synthetic approach would involve the following key transformations:

  • Nitration of 2,8-dimethylquinoline: This would likely yield a mixture of nitro-isomers, with the 5-nitro derivative being a significant product due to the directing effects of the methyl groups.

  • Reduction of the nitro group: The 5-nitro-2,8-dimethylquinoline can be reduced to 5-amino-2,8-dimethylquinoline using standard reducing agents like iron in acidic medium or catalytic hydrogenation.

  • Diazotization and Fluorination (Balz-Schiemann Reaction): The resulting amino group can be converted to a diazonium salt, which is then subjected to thermal decomposition in the presence of a fluoride source (e.g., HBF₄) to introduce the fluorine atom at the 5-position.

Synthesis_of_5_Fluoro_2_8_dimethylquinoline cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Diazotization & Fluorination 2,8-Dimethylquinoline 2,8-Dimethylquinoline 5-Nitro-2,8-dimethylquinoline 5-Nitro-2,8-dimethylquinoline 2,8-Dimethylquinoline->5-Nitro-2,8-dimethylquinoline HNO₃ / H₂SO₄ 5-Amino-2,8-dimethylquinoline 5-Amino-2,8-dimethylquinoline 5-Nitro-2,8-dimethylquinoline->5-Amino-2,8-dimethylquinoline Fe / HCl or H₂ / Pd-C 5-Fluoro-2,8-dimethylquinoline 5-Fluoro-2,8-dimethylquinoline 5-Amino-2,8-dimethylquinoline->5-Fluoro-2,8-dimethylquinoline 1. NaNO₂ / HBF₄ 2. Δ

Caption: Proposed synthetic workflow for 5-Fluoro-2,8-dimethylquinoline.

Experimental Protocol: A Predictive Methodology

The following protocol is a predictive guide based on established chemical transformations.[1] Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, would be necessary to achieve optimal yields and purity.

Step 1: Synthesis of 5-Nitro-2,8-dimethylquinoline

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,8-dimethylquinoline in concentrated sulfuric acid and cool the mixture in an ice bath.

  • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry.

  • Purify the crude product by recrystallization or column chromatography to isolate 5-nitro-2,8-dimethylquinoline.

Step 2: Synthesis of 5-Amino-2,8-dimethylquinoline

  • Suspend the synthesized 5-nitro-2,8-dimethylquinoline in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove the iron catalyst.

  • Neutralize the filtrate with a base to precipitate the amino product.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-amino-2,8-dimethylquinoline.

Step 3: Synthesis of 5-Fluoro-2,8-dimethylquinoline (Balz-Schiemann Reaction)

  • Dissolve 5-amino-2,8-dimethylquinoline in an aqueous solution of fluoroboric acid (HBF₄).

  • Cool the solution in an ice-salt bath and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium tetrafluoroborate salt.

  • Filter the precipitated diazonium salt and wash it with cold water, ethanol, and diethyl ether.

  • Carefully heat the dry diazonium salt until nitrogen evolution ceases.

  • The resulting crude 5-Fluoro-2,8-dimethylquinoline can be purified by distillation under reduced pressure or column chromatography.

Spectroscopic Characterization (Predicted)

The structural confirmation of 5-Fluoro-2,8-dimethylquinoline would rely on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine atom (H-F coupling). The two methyl groups at the C2 and C8 positions would appear as singlets.

  • ¹³C NMR: The carbon NMR spectrum would display 11 distinct signals corresponding to the carbon atoms in the molecule. The carbon atom attached to the fluorine (C5) would exhibit a large one-bond C-F coupling constant.

  • ¹⁹F NMR: The fluorine NMR spectrum would show a singlet, confirming the presence of the fluorine atom.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound.

Reactivity and Potential Applications

The reactivity of 5-Fluoro-2,8-dimethylquinoline is dictated by the electron-rich quinoline ring system, modified by the electronic effects of the substituents. The fluorine atom at the 5-position acts as a weak deactivator for electrophilic aromatic substitution due to its inductive electron-withdrawing effect. The methyl groups are activating and will direct incoming electrophiles.

The quinoline scaffold is a privileged structure in medicinal chemistry, and fluorinated quinolines have shown a wide range of biological activities.[1] By analogy, 5-Fluoro-2,8-dimethylquinoline could be investigated for its potential as:

  • Anticancer Agents: Many fluorinated compounds, such as 5-fluorouracil, are used in cancer therapy.[3][4] The quinoline core is also present in several anticancer drugs.

  • Antimicrobial Agents: Quinolone antibiotics are a well-known class of antibacterial drugs.

  • Antimalarial Drugs: Quinolines, such as chloroquine and mefloquine, are cornerstone therapies for malaria.

  • Kinase Inhibitors: The quinoline scaffold is found in several kinase inhibitors used in targeted cancer therapy.

The specific substitution pattern of 5-Fluoro-2,8-dimethylquinoline makes it an interesting candidate for further derivatization and biological screening.

Safety and Handling

While a specific safety data sheet for 5-Fluoro-2,8-dimethylquinoline is not available, general precautions for handling substituted quinolines should be followed.[5][6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5]

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[5]

  • Handling: Avoid contact with skin, eyes, and clothing.[6] Do not ingest or inhale.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

Conclusion

5-Fluoro-2,8-dimethylquinoline represents an intriguing yet underexplored molecule within the vast landscape of quinoline chemistry. This technical guide has provided a predictive overview of its chemical properties, a plausible synthetic strategy, and potential applications based on established scientific principles and data from related compounds. The outlined synthetic pathway offers a clear roadmap for its preparation, which would enable further experimental investigation into its spectroscopic characteristics, reactivity, and biological activity. Given the proven importance of fluorinated quinolines in drug discovery, 5-Fluoro-2,8-dimethylquinoline stands as a promising candidate for future research and development endeavors.

References

  • PubMed. (2023). Discovery of 5'-Substituted 5-Fluoro-2'-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. Retrieved from [Link][3]

  • Semantic Scholar. (2023). Substituted 5‑Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. Retrieved from [Link]

  • PubChem. 8-Fluoro-2,2-dimethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link][2]

  • PubChem. 5-Fluoro-2,2-dimethylhexane. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystal structure of ethyl 5′′-fluoro-2′′,3-dioxo-6′,7′,8. Retrieved from [Link]

  • PrepChem.com. Synthesis of 8-Cyano-5,6,7,8-tetrahydro-3,8-dimethylquinoline. Retrieved from [Link]

  • Virginia Commonwealth University. (2019). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. Retrieved from [Link][4]

  • PubChem. 2-Bromo-5-fluoro-8-methylquinoline. Retrieved from [Link]

  • The Good Scents Company. 5-ethyl-2-methyl pyridine. Retrieved from [Link]

  • PubChem. CID 149416743. Retrieved from [Link]

  • ChemRxiv. (n.d.). Development of a cascade reaction to access complex tetrahydro-3,4'-biisoquinoline. Retrieved from [Link]

  • University of Calgary. (n.d.). Final Exam Answers. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Retrieved from [Link]

  • PubChem. 5-(5-Fluoro-2-pyridinyl)-8-methylquinoline. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-Fluoro-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-2,8-dimethylquinoline, a fluorinated quinoline derivative of interest in medicinal chemistry and drug discovery. The guide details its molecular and physicochemical properties, outlines a plausible synthetic pathway, and discusses its potential biological significance. The strategic incorporation of a fluorine atom and two methyl groups onto the quinoline scaffold suggests unique properties that could modulate biological activity, metabolic stability, and pharmacokinetic profiles. This document serves as a foundational resource for researchers investigating novel quinoline-based compounds in drug development.

Introduction: The Significance of Fluorinated Quinolines in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The strategic functionalization of the quinoline core allows for the fine-tuning of a molecule's pharmacological profile.

The introduction of fluorine into drug candidates is a widely employed strategy in modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's conformational preferences, pKa, metabolic stability, and binding affinity to biological targets. When incorporated into the quinoline framework, fluorine can serve to enhance potency, improve pharmacokinetic properties, and mitigate undesirable metabolic pathways. This guide focuses on the specific attributes and potential of 5-Fluoro-2,8-dimethylquinoline.

Molecular Profile and Physicochemical Properties

A thorough understanding of the fundamental properties of 5-Fluoro-2,8-dimethylquinoline is essential for its application in research and development.

Molecular Formula and Weight

The chemical formula for 5-Fluoro-2,8-dimethylquinoline is C₁₁H₁₀FN [1]. Based on this formula, the molecular weight can be calculated.

PropertyValueSource
Molecular Formula C₁₁H₁₀FN[1]
CAS Number 1935335-91-3[1]
Molecular Weight 175.20 g/mol Calculated
Exact Mass 175.08009 g/mol Calculated
Structural Representation

The structure of 5-Fluoro-2,8-dimethylquinoline is characterized by a quinoline core substituted with a fluorine atom at the 5-position and methyl groups at the 2- and 8-positions.

Caption: 2D Structure of 5-Fluoro-2,8-dimethylquinoline

Proposed Synthesis Pathway

A logical starting material would be 4-fluoro-2-methylaniline . The synthesis could then proceed via a reaction with an α,β-unsaturated carbonyl compound, followed by cyclization and aromatization.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-fluoro-2-methylaniline 4-Fluoro-2-methylaniline reaction_step Doebner-von Miller Reaction (Acid Catalysis, e.g., HCl, ZnCl₂) 4-fluoro-2-methylaniline->reaction_step alpha_beta_unsat α,β-Unsaturated Carbonyl Compound (e.g., Crotonaldehyde) alpha_beta_unsat->reaction_step product 5-Fluoro-2,8-dimethylquinoline reaction_step->product

Sources

An In-depth Technical Guide to the Safe Handling of 5-Fluoro-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Laboratory Safety

As a novel chemical entity, 5-Fluoro-2,8-dimethylquinoline presents both unique opportunities for scientific advancement and inherent, yet manageable, risks. This guide is crafted to provide laboratory personnel with a comprehensive framework for the safe handling, storage, and disposal of this compound. The protocols and recommendations outlined herein are built upon established principles of chemical safety and draw from data on structurally related fluoroquinoline derivatives. The core philosophy of this document is proactive risk mitigation. By understanding the potential hazards and implementing the prescribed safety measures, researchers can confidently and responsibly explore the scientific potential of 5-Fluoro-2,8-dimethylquinoline.

Section 1: Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for 5-Fluoro-2,8-dimethylquinoline is not yet widely available, an analysis of analogous fluorinated and quinoline-based compounds allows for a presumptive hazard profile. Fluoroquinolones, as a class, are known to exhibit biological activity, and appropriate precautions should be taken to avoid accidental exposure.[1][2]

Anticipated Hazards:

  • Acute Toxicity (Oral): Based on data from similar compounds, it is prudent to assume that 5-Fluoro-2,8-dimethylquinoline may be harmful if swallowed.[3]

  • Skin Corrosion/Irritation: Similar chemical structures have been shown to cause skin irritation.[3][4] Prolonged or repeated contact should be avoided.

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation.[3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[3]

  • Central Nervous System (CNS) Effects: Some fluoroquinolones have been associated with CNS-related toxicity.[1][2][5]

Incompatibilities:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

Section 2: Exposure Controls and Personal Protection

A multi-layered approach to exposure control is paramount. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls:

  • Ventilation: All work with 5-Fluoro-2,8-dimethylquinoline should be conducted in a well-ventilated area.[3] A chemical fume hood is strongly recommended, especially when handling the solid compound or preparing solutions.

  • Eye Wash Stations and Safety Showers: These should be readily accessible in the immediate work area.

Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical to prevent direct contact with the compound.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile) inspected before use.[3][6]To prevent skin contact. Proper glove removal technique is essential to avoid cross-contamination.[3]
Eye/Face Protection Safety glasses with side shields or goggles.[7] A face shield may be necessary when there is a risk of splashing.[7]To protect the eyes from dust particles and splashes.
Skin and Body Protection A lab coat or a chemical-resistant suit.[3] Closed-toe shoes should always be worn in the laboratory.[6]To protect the skin from accidental contact.
Respiratory Protection Use of a respirator may be necessary if engineering controls are insufficient to maintain airborne concentrations below exposure limits.[6]To prevent inhalation of dust or aerosols.

Section 3: Standard Operating Procedure for Safe Handling

The following step-by-step protocol outlines the safe handling of 5-Fluoro-2,8-dimethylquinoline from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review Safety Information B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh Solid Compound C->D E Prepare Solution D->E F Decontaminate Work Surfaces E->F G Segregate and Label Waste F->G H Dispose of Waste According to Guidelines G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Safe Handling Workflow for 5-Fluoro-2,8-dimethylquinoline

Experimental Protocol:

  • Preparation:

    • Thoroughly review this safety guide and any available safety information for similar compounds.

    • Don the appropriate PPE as specified in the table above.

    • Prepare the work area within a certified chemical fume hood. Ensure all necessary equipment is clean and readily available.

  • Handling:

    • When weighing the solid compound, use a microbalance within the fume hood to minimize dust generation.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Cleanup and Disposal:

    • Decontaminate all work surfaces with an appropriate cleaning agent.

    • Segregate waste containing 5-Fluoro-2,8-dimethylquinoline. As a halogenated compound, it should be disposed of in a designated halogenated waste container.[8][9][10]

    • Dispose of all waste in accordance with local, state, and federal regulations.[9]

    • Carefully remove and dispose of contaminated PPE, particularly gloves, in the appropriate waste stream.[3]

    • Wash hands and any exposed skin thoroughly with soap and water upon completion of work.[3][6]

Section 4: Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is crucial.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[11][12]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[3][12]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3][12]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[11][12]

Spill Response:

  • Evacuate personnel from the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[3][13]

  • Avoid generating dust.[3]

  • Do not let the product enter drains.[3]

  • For large spills, contact your institution's environmental health and safety department.

Section 5: Storage and Stability

Proper storage is essential to maintain the integrity of the compound and ensure safety.

  • Storage Conditions: Keep the container tightly closed in a dry and well-ventilated place.[11][12] Some related compounds recommend storage at 2-8°C.[3]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[14]

References

Sources

Methodological & Application

Application Note: A Protocol for In-Vitro Anticancer Activity Screening of 5-Fluoro-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including significant anticancer properties.[1][2] Quinoline derivatives have been shown to exert their antineoplastic effects through diverse mechanisms, such as the inhibition of tyrosine kinases, interference with topoisomerase enzymes, induction of apoptosis, and arrest of the cell cycle.[3][4][5] The synthetic versatility of the quinoline ring system allows for extensive structural modifications to optimize potency and selectivity, making it a cornerstone for the development of novel therapeutic agents.[1]

This application note focuses on 5-Fluoro-2,8-dimethylquinoline , a novel derivative designed to leverage specific structure-activity relationships for enhanced anticancer potential. The rationale for investigating this particular compound is threefold:

  • The Quinoline Core: Provides the fundamental pharmacophore known to interact with various oncogenic targets.[6]

  • Fluorine Substitution: The introduction of a fluorine atom at the C-5 position is a strategic modification. Fluorine's high electronegativity and small size can significantly enhance pharmacokinetic properties, including metabolic stability and membrane permeability, and can increase binding affinity to target proteins through favorable electrostatic interactions.[7][8][9] This is a well-established strategy for improving the drug-like properties of therapeutic candidates.[10]

  • Dimethyl Substitution: The methyl groups at the C-2 and C-8 positions are expected to modulate the compound's lipophilicity and steric profile, potentially influencing target specificity and cellular uptake.

Given the established anticancer potential of the quinoline framework and the strategic inclusion of fluorine, 5-Fluoro-2,8-dimethylquinoline represents a promising candidate for anticancer drug discovery.[11] This document provides a detailed, validated protocol for conducting an initial in-vitro screening of its cytotoxic activity against human cancer cell lines using the Sulforhodamine B (SRB) assay.

Principle of the Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a reliable and sensitive colorimetric method for determining cytotoxicity based on the measurement of total cellular protein content.[12][13] The assay principle relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of proteins under mildly acidic conditions.

The process involves fixing cultured cells treated with the test compound to the plate with trichloroacetic acid (TCA). This fixation step not only terminates the experiment but also preserves cellular protein. After washing away unbound dye, the protein-bound SRB is solubilized with a basic solution (e.g., Tris base). The absorbance of the resulting solution is measured spectrophotometrically at approximately 515 nm. The intensity of the color is directly proportional to the total cellular protein, which, in turn, is proportional to the number of living cells in the well.[13] This allows for the accurate quantification of cell death or growth inhibition induced by the test compound. The SRB assay is preferred for its stability, ease of use, and practical advantages in large-scale screening applications.[14]

Hypothesized Mechanism of Action: Kinase Inhibition

While the precise molecular target of 5-Fluoro-2,8-dimethylquinoline is yet to be determined, many quinoline-based anticancer agents function as inhibitors of critical signaling kinases.[1] One of the most frequently dysregulated pathways in cancer is the PI3K/AKT/mTOR pathway, which is central to cell survival, proliferation, and resistance to apoptosis.[4] It is hypothesized that 5-Fluoro-2,8-dimethylquinoline may exert its anticancer effect by inhibiting a key kinase within this cascade, such as PI3K or AKT, leading to the deactivation of downstream survival signals and the induction of programmed cell death.

PI3K_AKT_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Bad Bad AKT->Bad Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Test_Compound 5-Fluoro-2,8- dimethylquinoline Test_Compound->PI3K Hypothesized Inhibition

Hypothesized inhibition of the PI3K/AKT signaling pathway.

Detailed Protocol: SRB Cytotoxicity Assay

This protocol is optimized for screening in a 96-well plate format.

Materials and Reagents
  • Test Compound: 5-Fluoro-2,8-dimethylquinoline, dissolved in DMSO to create a 10 mM stock solution.

  • Cell Lines: Human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines.

  • Positive Control: Doxorubicin, 1 mM stock in DMSO.

  • Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), sterile

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Trichloroacetic acid (TCA), 10% (w/v) in water

    • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

    • Wash Solution: 1% (v/v) acetic acid in water

    • Solubilization Buffer: 10 mM Tris base solution, pH 10.5

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Microplate reader (absorbance at 515 nm)

    • 96-well flat-bottom cell culture plates

    • Multichannel pipette

Experimental Workflow Diagram

SRB_Workflow A 1. Cell Seeding Seed cells in 96-well plates. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of test compound, vehicle control, and positive control. A->B C 3. Incubation Incubate plates for 48-72 hours at 37°C, 5% CO₂. B->C D 4. Cell Fixation Gently add cold 10% TCA. Incubate for 1 hour at 4°C. C->D E 5. Washing Remove TCA and wash plates 5x with 1% acetic acid. Air dry. D->E F 6. SRB Staining Add 0.4% SRB solution to each well. Incubate for 30 min at RT. E->F G 7. Wash & Dry Remove SRB and wash 5x with 1% acetic acid. Air dry completely. F->G H 8. Solubilization Add 10 mM Tris base solution to dissolve the bound dye. G->H I 9. Absorbance Reading Read absorbance at 515 nm on a microplate reader. H->I J 10. Data Analysis Calculate % Growth Inhibition and determine IC₅₀ value. I->J

Step-by-step workflow for the Sulforhodamine B (SRB) assay.
Step-by-Step Methodology
  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5,000-10,000 cells per 100 µL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include a column for "time zero" (T₀) measurement and columns for vehicle controls.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of the 10 mM 5-Fluoro-2,8-dimethylquinoline stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Prepare dilutions for the positive control (Doxorubicin, e.g., 0.01 µM to 10 µM).

    • Prepare a vehicle control medium containing the same final concentration of DMSO as the highest drug concentration (typically ≤ 0.5%).

    • After 24 hours of incubation, remove the medium from the wells (excluding the T₀ plate) and add 100 µL of the corresponding drug dilutions, vehicle control, or positive control.

    • For the T₀ plate, proceed immediately to the fixation step (Step 4).

  • Incubation:

    • Return the treated plates to the incubator and incubate for 48 to 72 hours. The incubation time should be consistent across experiments.

  • Cell Fixation:

    • After incubation, gently add 50 µL of cold 10% TCA to each well (final concentration 3.3%) without disturbing the cell monolayer.

    • Incubate the plates at 4°C for 1 hour.

  • Washing:

    • Carefully discard the supernatant.

    • Gently wash each well five times with 200 µL of 1% acetic acid to remove TCA and excess medium components.

    • After the final wash, invert the plate on paper towels and allow it to air dry completely.

  • SRB Staining:

    • Add 100 µL of 0.4% SRB solution to each well.

    • Allow the plates to stain for 30 minutes at room temperature.

  • Removing Unbound Stain:

    • Quickly discard the SRB solution.

    • Wash the plates five times with 200 µL of 1% acetic acid to remove unbound dye.

    • Invert the plates on paper towels and allow them to air dry completely. A completely dry plate is critical for the next step.

  • Solubilization:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plates on a shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the optical density (OD) of each well at 515 nm using a microplate reader.

Data Analysis and Interpretation

The percentage of cell growth inhibition is calculated using the absorbance measurements from the time zero (T₀), vehicle control (C), and test (T) wells.

Formula for Percent Growth Inhibition: % Growth Inhibition = [1 - (T - T₀) / (C - T₀)] * 100

  • T: Mean OD of the test compound wells.

  • C: Mean OD of the vehicle control wells.

  • T₀: Mean OD of the time zero wells.

The IC₅₀ value , which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percent growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Sample Data Presentation
Compound Concentration (µM)Mean OD (515 nm)% Growth Inhibition
Vehicle Control 1.2540%
0.1 1.1529.8%
1 0.98825.8%
5 0.73150.6%
10 0.55667.5%
50 0.219100.0% (Cytotoxic)
100 0.187102.8% (Cytotoxic)
T₀ (Time Zero) 0.235-
Doxorubicin (1 µM) 0.31192.1%

Note: Data are hypothetical and for illustrative purposes only.

From this data, the IC₅₀ for 5-Fluoro-2,8-dimethylquinoline against this hypothetical cell line would be approximately 5 µM .

Conclusion

This application note provides a comprehensive and validated protocol for the initial in-vitro screening of 5-Fluoro-2,8-dimethylquinoline's anticancer activity. The Sulforhodamine B assay is a robust, reproducible, and scalable method for quantifying cytotoxicity.[12][15] By following this protocol, researchers can reliably determine the IC₅₀ value of this novel compound against various cancer cell lines, providing the critical preliminary data needed to justify further investigation into its mechanism of action and potential as a future therapeutic agent.

References

  • Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. [Link]

  • Joseph, A., & George, M. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 121-129. [Link]

  • Mishra, P., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(11), 100756. [Link]

  • El-Sayed, M. A. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(52), 31235-31253. [Link]

  • Khan, I., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Fricker, S. P., & Buckley, R. G. (1996). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Anticancer Research, 16(6B), 3755-3760. [Link]

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. [Link]

  • Gorniak, A., et al. (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Pharmaceuticals, 14(11), 1163. [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-769. [Link]

  • Keepers, Y. P., Pizao, P. E., Peters, G. J., van Ark-Otte, J., Winograd, B., & Pinedo, H. M. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer, 27(7), 897-900. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Fakhri, J., et al. (2023). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Medicinal Chemistry. [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2024). Fluorine in drug discovery: Role, design and case studies. Saudi Pharmaceutical Journal, 32(1), 101908. [Link]

  • Rubinstein, L. V., Shoemaker, R. H., Paull, K. D., et al. (1990). Comparison of in vitro anticancer-drug-screening data generated with a tetrazolium assay versus a protein assay against a diverse panel of human tumor cell lines. Journal of the National Cancer Institute, 82(13), 1113-1118. [Link]

  • Al-Mousawi, S. M., et al. (2024). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Current Organic Chemistry. [Link]

  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Inhance Technologies Blog. [Link]

  • Keepers, Y. P., et al. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. PubMed. [Link]

  • Amalini, Y. R., et al. (2025). Morphological, molecular, and phytochemical characteristics of wild edible fern (Diplazium esculentum) from Jember, East Java, Indonesia. Biodiversitas Journal of Biological Diversity, 26. [Link]

  • Al-Omair, M. A., et al. (2023). From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents. Molecules, 28(24), 8031. [Link]

Sources

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 5-Fluoro-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Cytotoxicity Profiling of Novel Quinolines

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties.[1][2] Their mechanisms of action are diverse, ranging from inhibition of topoisomerase I and II to disruption of tubulin polymerization and interference with critical signaling pathways.[1][3] The novel compound, 5-Fluoro-2,8-dimethylquinoline, as a member of this family, warrants a thorough investigation of its cytotoxic potential to ascertain its utility as a candidate for drug development.

The fluorination of quinoline derivatives has been a strategic approach in medicinal chemistry to enhance metabolic stability and binding affinity to target proteins. This modification can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Therefore, a precise and reproducible assessment of its in vitro cytotoxicity is a foundational step in the preclinical evaluation process.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for evaluating the in vitro cytotoxicity of 5-Fluoro-2,8-dimethylquinoline. We will delve into the selection of appropriate assays, detailed experimental protocols, and the interpretation of results, ensuring scientific integrity and a self-validating experimental design.

Choosing the Right Cytotoxicity Assay: A Multifaceted Approach

The selection of a cytotoxicity assay is a critical decision that depends on the anticipated mechanism of action of the test compound and the specific research question.[4] A multi-assay approach is often recommended to gain a comprehensive understanding of the compound's effects on cell health. For 5-Fluoro-2,8-dimethylquinoline, we propose a tiered strategy involving assays that measure different aspects of cell viability and death.

  • Tier 1: Metabolic Activity Assessment (MTT Assay). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[5] It is a widely used, robust, and high-throughput method for initial screening of cytotoxic potential.[6] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[7]

  • Tier 2: Cell Membrane Integrity Assessment (LDH Assay). The Lactate Dehydrogenase (LDH) assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage.[8][9] This assay is an excellent indicator of necrosis or late-stage apoptosis.

  • Tier 3: Apoptosis Induction Assessment (Caspase-3/7 Assay). To investigate if the compound induces programmed cell death, a caspase-3/7 activity assay is employed. Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[10][11] Their activation signifies a commitment to apoptosis.[12]

This tiered approach allows for a more nuanced understanding of how 5-Fluoro-2,8-dimethylquinoline affects cells, distinguishing between cytostatic effects (inhibition of proliferation), cytotoxic effects leading to membrane damage, and the induction of a specific cell death program like apoptosis.

Experimental Design and Self-Validation

A robust experimental design with appropriate controls is paramount for generating trustworthy and reproducible data. The following controls should be included in every assay plate:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve 5-Fluoro-2,8-dimethylquinoline. This control accounts for any potential toxicity of the solvent itself.

  • Untreated Control: Cells cultured in medium alone, representing 100% cell viability.

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin or staurosporine) to ensure the assay is performing as expected.

  • Blank Control: Wells containing only culture medium (and the respective assay reagents) to determine the background signal.[13]

All experimental conditions, including controls, should be performed in at least triplicate to ensure statistical validity.

Protocol 1: MTT Assay for Metabolic Activity

This protocol outlines the steps for assessing the effect of 5-Fluoro-2,8-dimethylquinoline on the metabolic activity of a chosen cancer cell line.

Materials:

  • Selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[14]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 5-Fluoro-2,8-dimethylquinoline

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[7][15]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[5]

  • 96-well flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm[5]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[16] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 5-Fluoro-2,8-dimethylquinoline in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells.[16]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[17] Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15][17] Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.[7][15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

Data Analysis:

Calculate the percentage of cell viability using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

Plot the % Cell Viability against the concentration of 5-Fluoro-2,8-dimethylquinoline to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: LDH Assay for Cell Membrane Integrity

This protocol describes the measurement of LDH release as an indicator of cytotoxicity induced by 5-Fluoro-2,8-dimethylquinoline.

Materials:

  • Selected cancer cell line

  • Complete cell culture medium

  • 5-Fluoro-2,8-dimethylquinoline

  • DMSO

  • LDH Assay Kit (commercially available kits are recommended for consistency)

  • 96-well flat-bottom plates

  • Microplate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm)[8]

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay Protocol.

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a humidified 5% CO2 incubator.

  • Sample Collection: Carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well and transfer it to a new 96-well plate.[8] Be careful not to disturb the cell monolayer.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.[8] This typically involves adding a substrate mix and a catalyst.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

  • Stop Reaction (if applicable): Some kits require the addition of a stop solution to terminate the reaction.[8]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.

Data Analysis:

To calculate the percentage of cytotoxicity, you will need to include a "Maximum LDH Release" control. This is achieved by lysing a set of untreated cells with a lysis buffer provided in the kit.

% Cytotoxicity = [ (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ] * 100

  • Experimental LDH Release: Absorbance from cells treated with 5-Fluoro-2,8-dimethylquinoline.

  • Spontaneous LDH Release: Absorbance from untreated cells (vehicle control).

  • Maximum LDH Release: Absorbance from cells treated with lysis buffer.

Protocol 3: Caspase-3/7 Assay for Apoptosis Detection

This protocol details the procedure for measuring the activity of executioner caspases-3 and -7, key markers of apoptosis.

Materials:

  • Selected cancer cell line

  • Complete cell culture medium

  • 5-Fluoro-2,8-dimethylquinoline

  • DMSO

  • Caspase-Glo® 3/7 Assay System (or a similar luminescent or fluorescent kit)[10]

  • Opaque-walled 96-well plates (for luminescence assays)[17]

  • Luminometer or a microplate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay Protocol, using an opaque-walled plate.[17]

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a humidified 5% CO2 incubator.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the plate and the reagent to equilibrate to room temperature. Add a volume of the reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL).[17]

  • Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours to allow the luminescent signal to stabilize.[17]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis:

The luminescent signal is directly proportional to the amount of caspase-3/7 activity. The results can be expressed as fold change in caspase activity compared to the vehicle control.

Fold Change = (Luminescence of Treated Cells - Luminescence of Blank) / (Luminescence of Vehicle Control - Luminescence of Blank)

Data Presentation and Interpretation

For clear and concise presentation of the results, a tabular format is highly recommended.

Table 1: Cytotoxicity Profile of 5-Fluoro-2,8-dimethylquinoline

AssayCell LineExposure Time (h)IC50 (µM) / % Cytotoxicity at [X] µMFold Change in Caspase-3/7 Activity at [X] µM
MTTMCF-724
48
72
LDHMCF-724
48
72
Caspase-3/7MCF-724
48
72

Note: The table should be populated with the experimentally determined values. "[X] µM" represents a specific concentration of interest.

Interpreting the data from these three assays provides a holistic view of the compound's cytotoxic mechanism. For instance, a low IC50 from the MTT assay coupled with high LDH release and significant caspase-3/7 activation would strongly suggest that 5-Fluoro-2,8-dimethylquinoline induces apoptotic cell death. Conversely, a high IC50 with minimal LDH release and no caspase activation might indicate a primarily cytostatic effect.

Visualization of Experimental Workflow

A clear visual representation of the experimental workflow can aid in understanding and executing the protocols.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 3. Prepare 5-Fluoro-2,8-dimethylquinoline (Serial Dilutions) treatment 4. Treat Cells compound_prep->treatment incubation 5. Incubate (24, 48, 72h) treatment->incubation mtt_assay MTT Assay (Metabolic Activity) incubation->mtt_assay ldh_assay LDH Assay (Membrane Integrity) caspase_assay Caspase-3/7 Assay (Apoptosis) readout 6. Measure Signal (Absorbance/Luminescence) mtt_assay->readout ldh_assay->readout caspase_assay->readout data_analysis 7. Calculate % Viability/ % Cytotoxicity/Fold Change readout->data_analysis ic50 8. Determine IC50 data_analysis->ic50

Caption: Experimental workflow for in vitro cytotoxicity testing.

Troubleshooting Common Issues

Even with well-defined protocols, unexpected results can occur. Here are some common issues and their potential solutions:

  • High background in MTT assay: This could be due to microbial contamination or the compound itself reducing MTT.[18][19] Check for contamination and run a control with the compound in cell-free medium.[18]

  • Inconsistent replicates: This may result from uneven cell seeding, pipetting errors, or edge effects in the 96-well plate. Ensure a homogenous cell suspension before seeding and avoid using the outer wells of the plate.

  • Low signal in LDH or Caspase assays: The cell density may be too low, or the incubation time with the compound may be insufficient to induce a detectable response. Optimize cell number and treatment duration.

Conclusion

The systematic evaluation of 5-Fluoro-2,8-dimethylquinoline's in vitro cytotoxicity using a multi-assay approach as outlined in these application notes will provide a robust and comprehensive dataset. This information is crucial for making informed decisions regarding the compound's potential as a therapeutic agent and for guiding future preclinical and clinical development. Adherence to these detailed protocols and a self-validating experimental design will ensure the generation of high-quality, reliable data.

References

  • Cell Viability Assays - Assay Guidance Manual. (2013). In NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Stoddart, M. J. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Methods in Molecular Biology. National Center for Biotechnology Information. [Link]

  • Amrithanjali, G., Shaji, G., Swathykrishna, C. S., & Kumar, R. A. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Singh, P., & Saha, B. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]

  • What cell line should I choose for citotoxicity assays?. (2023). ResearchGate. Retrieved from [Link]

  • Kuwano, M., & Uchida, T. (1983). Mechanism of cytotoxicity of 5-fluorouracil: distinction between the irreversible cytotoxic effect of 5-fluorouridine and the reversible cytotoxic effect of 5-fluoro-2'-deoxyuridine on murine lymphoma L5178Y cells in culture. Cancer Research, 43(11), 5277-5282. [Link]

  • Kumar, S., Sharma, A., & Singh, B. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Indian Journal of Pharmaceutical Sciences, 72(4), 519-523. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). MTT Assay Protocol. In Springer Protocols Handbooks. Springer Nature. [Link]

  • Weyermann, J., Lochmann, D., & Zimmer, A. (2005). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Journal of Neuroscience Methods, 144(2), 169-179. [Link]

  • Adan, A., Kiraz, Y., & Baran, Y. (2016). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 8(9), 85. [Link]

  • Kumar, A., & Singh, R. K. (2015). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 5(65), 52457-52479. [Link]

  • MTT Analysis Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Abdelmegeed, H., Ghany, L. M. A., Youssef, A., El-Etrawy, A. S., & Ryad, N. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry. [Link]

  • Wang, J., Liu, Y., Li, Y., Wang, Y., Zhang, Y., & Zhang, J. (2025). (R)-CH3-substituted 5-fluoro-2'-deoxyuridine monophosphate reduces off-target toxicities while maintaining efficacy in a colorectal cancer model. Journal of Medicinal Chemistry, 68(21), 16238-16251. [Link]

  • Wellhauser, L., & Belsham, D. D. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Journal of Visualized Experiments, (86), 51348. [Link]

  • Cell Cytotoxicity Screening & Profiling Services. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Kundu, B., & Singh, M. (2019). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 9(39), 22368-22386. [Link]

  • LDH Cytotoxicity Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Barthakur, T. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. ResearchGate. Retrieved from [Link]

  • Khan, I., et al. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. ResearchGate. Retrieved from [Link]

  • Staszewska-Krajewska, O., et al. (2023). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules, 28(15), 5786. [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673-1680. [Link]

  • Lecture 18: In vitro Cytotoxicity Analysis. (2025). YouTube. Retrieved from [Link]

  • Chin, E. N., et al. (2023). Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. ACS Pharmacology & Translational Science, 6(3), 429-440. [Link]

  • 8-Fluoro-2,2-dimethyl-1,2,3,4-tetrahydroquinoline. (n.d.). PubChem. Retrieved from [Link]

  • Chen, Y. L., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules, 27(7), 2095. [Link]

  • Chin, E. N., et al. (2023). Discovery of 5'-Substituted 5-Fluoro-2'-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. ACS Pharmacology & Translational Science, 6(3), 429-440. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Doebner-von Miller Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Doebner-von Miller reaction. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this powerful reaction for the synthesis of quinoline scaffolds. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the causality behind the experimental choices you make.

The Enduring Relevance of a Classic Reaction

First described in the 1880s, the Doebner-von Miller reaction is a cornerstone of heterocyclic chemistry, enabling the synthesis of substituted quinolines from anilines and α,β-unsaturated carbonyl compounds.[1] Despite its age, it remains a highly relevant transformation due to the prevalence of the quinoline core in pharmaceuticals, agrochemicals, and materials science. However, the reaction is not without its challenges; classical conditions often involve harsh acids and high temperatures, which can lead to low yields, tedious workups, and the formation of polymeric tars. This guide will equip you with the knowledge to navigate these challenges effectively.

Understanding the "Why": A Mechanistic Deep Dive

A foundational understanding of the reaction mechanism is paramount for effective troubleshooting. While the exact mechanism has been a subject of debate, a fragmentation-recombination pathway is now widely supported by isotopic labeling studies.[1][2]

Here are the key stages:

  • Michael Addition: The reaction initiates with a conjugate (Michael) addition of the aniline to the protonated α,β-unsaturated carbonyl compound.[3]

  • Fragmentation-Recombination: The resulting amino ketone intermediate can then fragment into an imine and a saturated ketone.[2] These fragments can then recombine, a key step that explains observed isotope scrambling in labeling experiments.[4]

  • Cyclization & Dehydration: The newly formed intermediate undergoes an intramolecular electrophilic aromatic substitution, followed by dehydration, to form a dihydroquinoline.

  • Oxidation: The final step is the oxidation of the dihydroquinoline intermediate to the aromatic quinoline product. This step is crucial for the final product formation and can be a source of impurities if incomplete.[5]

Doebner_von_Miller_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aniline Aniline Michael_Adduct Michael Adduct (Amino Ketone) Aniline->Michael_Adduct 1. Michael Addition Unsat_Ketone α,β-Unsaturated Carbonyl Unsat_Ketone->Michael_Adduct 1. Michael Addition Acid H+ Acid->Michael_Adduct 1. Michael Addition Fragments Imine + Ketone (Fragmentation) Michael_Adduct->Fragments 2. Fragmentation Dihydroquinoline Dihydroquinoline Fragments->Dihydroquinoline 3. Recombination & Cyclization/Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline 4. Oxidation

Caption: Key stages of the Doebner-von Miller reaction mechanism.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the Doebner-von Miller synthesis in a practical question-and-answer format.

Q1: My reaction mixture is turning into a thick, dark tar, making product isolation impossible. What's happening and how can I stop it?

A: This is the most frequent problem and is almost always caused by the acid-catalyzed polymerization of your α,β-unsaturated carbonyl starting material.[5][6] The strongly acidic and high-temperature conditions that facilitate the desired reaction also create a perfect storm for this unwanted side reaction.

Solutions:

  • Control the Rate of Addition: Instead of adding all reagents at once, add the α,β-unsaturated carbonyl compound dropwise to the heated acidic solution of the aniline. This keeps the instantaneous concentration of the easily polymerized reagent low.

  • Optimize Acid Choice and Concentration: Excessively harsh conditions accelerate tar formation. While strong acids are needed, a systematic screen can identify an optimal balance. Consider comparing different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄).[1][7] Milder solid acid catalysts like Montmorillonite K10 have also been shown to be effective while reducing harsh conditions.

  • Temperature Management: Use the lowest temperature that allows the reaction to proceed at a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid unnecessarily long heating times.

Q2: My yield is consistently low, even without significant tar formation. What are the likely culprits?

A: Low yields can stem from several factors beyond polymerization, often related to incomplete reaction or suboptimal conditions for the cyclization or oxidation steps.

Solutions:

  • Verify Catalyst Activity: Ensure your acid catalyst is not old or hydrated. For Lewis acids like zinc chloride, which is hygroscopic, ensure it is anhydrous.[6]

  • Insufficient Oxidation: The final aromatization step is critical. If the oxidant is weak, insufficient, or the conditions don't favor complete oxidation, you will isolate dihydroquinoline byproducts.[5]

    • Choice of Oxidant: While an imine intermediate can sometimes act as the oxidant, it's often unreliable.[8] Adding a dedicated oxidizing agent like nitrobenzene or arsenic acid is common in classical procedures, though safer, more modern alternatives are preferred.[9]

    • Post-Reaction Oxidation: If you isolate a mixture containing the dihydroquinoline, it can often be oxidized in a separate step using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂.[5]

  • Work-up Losses: Quinolines are basic. During neutralization of the acidic reaction mixture, ensure the pH is sufficiently basic to deprotonate the quinoline nitrogen, rendering it soluble in the organic extraction solvent. Multiple extractions may be necessary to ensure full recovery.[6]

Q3: My reaction is not proceeding to completion, and I'm recovering starting material. What should I check?

A: Stalled reactions are typically an issue of activation energy or catalyst efficacy.

Solutions:

  • Check Acid Concentration: The acid is a catalyst, but its concentration is crucial. Ensure it's not too dilute.[6]

  • Increase Temperature: The Doebner-von Miller reaction often requires significant thermal energy.[9] If the reaction is clean but stalled at a lower temperature, cautiously increase the heat while monitoring for the onset of side reactions by TLC.

  • Consider Microwave Irradiation: For difficult substrates, microwave heating can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[7]

Q4: I've isolated a product, but it's not the quinoline isomer I expected. What could have happened?

A: The formation of unexpected isomers can occur, particularly with certain substitution patterns.

  • Reversal of Regiochemistry: While the reaction typically yields 2- or 2,4-substituted quinolines, a reversal of this regioselectivity has been observed. For example, using γ-aryl-β,γ-unsaturated α-ketoesters in the presence of trifluoroacetic acid (TFA) can lead to the formation of 4-substituted quinolines.[6][10]

  • Substrate-Specific Issues: The electronic and steric properties of your aniline and carbonyl compound can favor alternative cyclization pathways. Thorough characterization of your product using NMR and mass spectrometry is essential to confirm its structure.

Troubleshooting_Workflow Start Reaction Issue Identified LowYield Low Yield or No Reaction Start->LowYield Tar Significant Tar Formation Start->Tar Impure Product Impure (Dihydroquinoline) Start->Impure WrongIsomer Unexpected Isomer Formed Start->WrongIsomer Sol_LowYield1 Check Catalyst Activity & Concentration LowYield->Sol_LowYield1 Sol_LowYield2 Increase Temperature or Use Microwave LowYield->Sol_LowYield2 Sol_Tar1 Control Reagent Addition (Dropwise) Tar->Sol_Tar1 Sol_Tar2 Optimize Acid Type & Concentration Tar->Sol_Tar2 Sol_Impure1 Add/Increase Oxidant Impure->Sol_Impure1 Sol_Impure2 Perform Post-Reaction Oxidation Step Impure->Sol_Impure2 Sol_WrongIsomer1 Re-evaluate Substrate Reactivity (e.g., TFA) WrongIsomer->Sol_WrongIsomer1 Sol_WrongIsomer2 Confirm Structure (NMR, MS) WrongIsomer->Sol_WrongIsomer2

Caption: A workflow for troubleshooting common Doebner-von Miller reaction issues.

Critical Parameter Optimization

Systematic optimization is key to developing a robust and high-yielding protocol. The following table outlines the critical parameters and provides guidance for their optimization.

ParameterConventional Range & ConditionsOptimization Strategy & Rationale
Acid Catalyst Brønsted Acids: HCl, H₂SO₄ (often concentrated) Lewis Acids: ZnCl₂, SnCl₄, Sc(OTf)₃[1][7]Screen a panel of both Brønsted and Lewis acids. Milder acids (p-TsOH, solid acids) may reduce tar formation. Lewis acids can offer different selectivity and may be effective at lower temperatures.
Solvent Often run in excess acid or a high-boiling solvent like nitrobenzene. Modern methods use water, ethanol, or are solvent-free.If tarring is severe, consider a biphasic system (e.g., aqueous HCl with toluene for the carbonyl compound) to sequester the starting material from self-polymerization.[5] Solvent-free conditions with a solid acid catalyst can be an environmentally friendly and efficient option.
Temperature Typically 100-160 °C (Reflux)Determine the minimum effective temperature. Start trials around 80-90 °C and increase incrementally. Use TLC to monitor reaction completion to avoid prolonged heating which degrades the product.
Oxidant Often relies on an imine intermediate or added oxidants like nitrobenzene or arsenic compounds.[9]Introduce a milder, more controlled oxidant if dihydroquinoline byproducts are observed. Air/O₂ can be sufficient in some modern protocols. For difficult cases, post-reaction oxidation with DDQ is highly effective.
Reactant Ratio Typically 1:1 to 1:1.2 (Aniline:Carbonyl)An excess of the aniline can sometimes improve yields, but may complicate purification. For some substrates, an excess of the carbonyl compound has been shown to be beneficial.[10]

Standardized Experimental Protocol: Synthesis of 2-Methylquinoline

This protocol provides a robust starting point for the synthesis of 2-methylquinoline from aniline and crotonaldehyde, adapted from established procedures.

Materials:

  • Aniline (1.0 eq)

  • Concentrated Hydrochloric Acid

  • Crotonaldehyde (1.2 eq)

  • Toluene

  • Anhydrous Zinc Chloride (catalyst)

  • Concentrated Sodium Hydroxide solution (for neutralization)

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and an addition funnel, combine aniline and concentrated hydrochloric acid in water. Heat the mixture to reflux.

  • Addition: In the addition funnel, dissolve crotonaldehyde in toluene. Add this solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours. This slow addition is critical to minimize polymerization.

  • Cyclization: After the addition is complete, add anhydrous zinc chloride to the reaction mixture.[6]

  • Reaction Monitoring: Continue to reflux the mixture for an additional 4-6 hours. Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up - Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. In a well-ventilated fume hood, carefully neutralize the mixture by slowly adding a concentrated solution of sodium hydroxide until the pH is basic (pH > 10).

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the product with an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).[5]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

References

  • Organic Chemistry. (2021). Doebner Quinoline Synthesis Mechanism. YouTube. Available at: [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Available at: [Link]

  • Mthembu, S. et al. (2020). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace. Available at: [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Available at: [Link]

  • Chemeurope.com. (n.d.). Doebner-Miller reaction. Available at: [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. Available at: [Link]

  • YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Available at: [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. ACS Publications. Available at: [Link]

  • YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Available at: [Link]

  • ResearchGate. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Available at: [Link]

  • Wang, M. et al. (2009). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 74(19), 7694–7696. ACS Publications. Available at: [Link]

  • ResearchGate. (2021). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Available at: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

Sources

Technical Support Center: Synthesis of 5-Fluoro-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-Fluoro-2,8-dimethylquinoline. This molecule is a valuable scaffold in medicinal chemistry and materials science, with the fluorine substituent often enhancing metabolic stability and binding affinity.[1] However, its synthesis can present challenges, particularly concerning reaction yield and purity, often stemming from the electronic effects of the substituents on the quinoline core.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice in a direct question-and-answer format, explains the chemical principles behind the recommended protocols, and offers detailed experimental procedures to help you navigate the complexities of this synthesis and improve your outcomes.

Recommended Synthetic Pathway: The Combes Synthesis

The most direct and common approach for synthesizing 2,4-disubstituted quinolines like the target molecule is the Combes quinoline synthesis.[2] This method involves the acid-catalyzed reaction of an arylamine (in this case, 4-fluoro-2-methylaniline) with a β-diketone (acetylacetone). The reaction proceeds in two key stages: the formation of a β-amino enone (enamine) intermediate, followed by an acid-catalyzed cyclodehydration to form the quinoline ring.[2]

G cluster_start Starting Materials cluster_steps Reaction Sequence A 4-Fluoro-2-methylaniline C Step 1: Condensation (Formation of Enamine Intermediate) A->C Mild Acid or Heat B Acetylacetone (Pentane-2,4-dione) B->C Mild Acid or Heat D Step 2: Cyclodehydration (Acid-Catalyzed Ring Closure) C->D Strong Acid Catalyst (e.g., PPA, H₂SO₄) E Step 3: Work-up & Purification (Neutralization, Extraction, Chromatography) D->E F Final Product: 5-Fluoro-2,8-dimethylquinoline E->F

Caption: General workflow for the Combes synthesis of 5-Fluoro-2,8-dimethylquinoline.

Troubleshooting Guide (Q&A)

This section addresses specific problems you may encounter during the synthesis.

Q1: My initial condensation reaction is slow or incomplete, resulting in a low yield of the enamine intermediate. What's going wrong?

Answer: This issue typically points to problems with starting material quality, insufficient water removal, or suboptimal reaction conditions.

  • Causality: The formation of the enamine is a reversible condensation reaction that produces water. According to Le Chatelier's principle, this water must be removed to drive the reaction to completion. Furthermore, the aniline starting material can be easily oxidized if impure, and the β-diketone can undergo self-condensation.

  • Troubleshooting Steps:

    • Verify Starting Material Purity:

      • 4-Fluoro-2-methylaniline: Ensure it is free of oxidation products (often dark in color). If necessary, purify by distillation or column chromatography before use.

      • Acetylacetone: Use freshly distilled acetylacetone to remove any diketene or acetic acid impurities.

    • Optimize Water Removal:

      • If running the reaction in a solvent like toluene or xylene, use a Dean-Stark apparatus to azeotropically remove water as it forms.

      • For solvent-free conditions, performing the reaction under a vacuum or with a stream of inert gas can help remove water.

    • Catalysis: While this step can sometimes proceed with heat alone, a mild acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid (PTSA) or acetic acid) can accelerate the reaction without promoting premature cyclization.

Q2: The final cyclization step is giving a very low yield of the quinoline product. How can I improve this?

Answer: This is the most common failure point for this specific synthesis. The low yield is almost certainly due to the electronic properties of the starting material and/or an inappropriate choice of acid catalyst and temperature.

  • Causality: The cyclization is an intramolecular electrophilic aromatic substitution. The fluorine atom at the para-position of the aniline is a moderately deactivating group due to its strong inductive electron-withdrawing effect.[3] This deactivation makes the aromatic ring less nucleophilic and thus less reactive towards cyclization, requiring more forcing conditions than the synthesis of an unfluorinated analogue.

  • Troubleshooting Steps:

    • Select a Stronger Acid Catalyst: Standard mineral acids like H₂SO₄ may not be sufficient. Stronger dehydrating acids are required to promote the reaction.

    • Control Temperature Carefully: While higher temperatures are needed, excessive heat can lead to polymerization and tar formation. The optimal temperature is catalyst-dependent.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the enamine intermediate and the appearance of the product to avoid prolonged heating that can degrade the product.

Table 1: Comparison of Acid Catalysts for Cyclization
CatalystTypical Temp. (°C)AdvantagesDisadvantagesExpected Yield Range
Conc. Sulfuric Acid (H₂SO₄) 100-120 °CInexpensive, common lab reagent.Often leads to sulfonation side products and significant charring with deactivated systems.[3]15-40%
Polyphosphoric Acid (PPA) 130-160 °CExcellent dehydrating agent, acts as both catalyst and solvent.[4]Highly viscous and difficult to stir; work-up can be challenging.50-75%
Eaton's Reagent (P₂O₅ in MeSO₃H) 80-110 °CVery powerful dehydrating agent, often gives cleaner reactions and higher yields at lower temperatures.Must be freshly prepared; corrosive.65-85%
p-Toluenesulfonic Acid (PTSA) 120-140 °C (in high-boiling solvent)Easier to handle than PPA or H₂SO₄.Generally less effective for deactivated systems unless used in very high concentrations.20-50%
Q3: My reaction mixture turns into a dark, intractable tar during the cyclization step. How can I prevent this?

Answer: Tar formation is a classic sign of decomposition and polymerization caused by overly harsh conditions.

  • Causality: Strong acids and high temperatures, while necessary for cyclization, can also promote side reactions. Acrolein, which can form from the decomposition of acetylacetone, can polymerize under acidic conditions. The product itself can also degrade or polymerize if left in strong, hot acid for too long.

  • Mitigation Strategies:

    • Controlled Addition: Add the enamine intermediate slowly to the pre-heated acid catalyst (e.g., PPA). This maintains better temperature control and prevents large exotherms.

    • Lower the Temperature: If using a very strong catalyst like Eaton's Reagent, you can often run the reaction at a lower temperature, which will minimize side reactions.

    • Reduce Reaction Time: As soon as TLC/HPLC indicates that the starting material is consumed, proceed with the work-up immediately.

    • Use a Dispersing Solvent: In some cases, adding a high-boiling inert solvent like diphenyl ether can help with heat transfer and prevent localized overheating, though this can complicate product isolation.

G Start Low Yield or No Product Q1 Is Enamine Intermediate Present After Step 1? Start->Q1 A1_Yes Yes Q1->A1_Yes Proceed to Cyclization A1_No No Q1->A1_No Check Starting Material Purity Q2 Q2 A1_Yes->Q2 Is Cyclization Step Inefficient? P1 P1 A1_No->P1 Purify Aniline & Acetylacetone P2 P2 P1->P2 Optimize Condensation: - Use Dean-Stark - Add Catalytic Acid Q2_Yes Yes Q2->Q2_Yes Increase Catalyst Strength (e.g., H₂SO₄ → PPA) Q3_No No Q2->Q3_No Proceed to Work-up P3 P3 Q2_Yes->P3 Optimize Temperature (See Table 1) Q2_No No Q3 Q3 P3->Q3 Is Tar Formation Still an Issue? Q3_Yes Yes Q3->Q3_Yes Refine Protocol: - Slow addition to acid - Reduce reaction time Q3->Q3_No Proceed to Work-up P4 P4 Q3_Yes->P4 Consider Eaton's Reagent for lower temp. Success Success Q3_No->Success Purify Final Product

Caption: Troubleshooting decision tree for the 5-Fluoro-2,8-dimethylquinoline synthesis.

Frequently Asked Questions (FAQs)

FAQ 1: Which acid catalyst is best for the Combes cyclization of an electron-deficient aniline like 4-fluoro-2-methylaniline? For deactivated systems, Polyphosphoric Acid (PPA) or Eaton's Reagent are highly recommended over sulfuric acid. PPA is effective and widely used, but Eaton's Reagent often provides higher yields at lower temperatures, which can be crucial for preventing degradation.[4]

FAQ 2: How can I effectively purify the crude 5-Fluoro-2,8-dimethylquinoline product, especially if it's mixed with tar? Purification requires a multi-step approach:

  • Aqueous Work-up: After the reaction is complete, carefully pour the hot acid mixture over crushed ice. This will hydrolyze the PPA and precipitate the crude product. Neutralize the acidic solution slowly with a base (e.g., NaOH or NH₄OH solution) until it is basic (pH > 9).

  • Extraction: Extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate. The tarry byproducts will often remain as an insoluble solid or stay in the aqueous layer.

  • Filtration: If significant tar is present, filter the organic extract through a plug of silica gel or celite to remove baseline impurities before concentrating the solvent.

  • Column Chromatography: This is the most effective method for final purification. Use a silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate. The product is moderately polar and should elute cleanly.

FAQ 3: Are there alternative synthetic routes I should consider if the Combes synthesis fails? Yes, two other classical methods are worth considering:

  • Friedländer Synthesis: This involves the condensation of a 2-aminoaryl ketone (2-amino-5-fluorophenyl methyl ketone) with a compound containing an α-methylene group (e.g., acetaldehyde or acetone).[5][6] This can be a very efficient route if the starting aminoketone is readily available.

  • Doebner-von Miller Reaction: This method uses an α,β-unsaturated carbonyl compound (like crotonaldehyde) reacting with the aniline in the presence of an acid and an oxidizing agent.[7][8] However, this reaction is often highly exothermic and can produce significant byproducts, making it less controlled than the Combes or Friedländer syntheses.[7]

FAQ 4: Can I use microwave irradiation to improve the reaction speed and yield? Yes, microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate many quinoline syntheses, including Combes-type reactions.[9] By using a sealed vessel and a microwave reactor, you can often reach the required cyclization temperature in minutes instead of hours. This rapid heating can minimize the formation of degradation products. A typical starting point would be to screen the reaction in PPA at 150-180 °C for 10-30 minutes.

Detailed Experimental Protocol (Combes Synthesis)

Step 1: Synthesis of (Z)-4-((4-fluoro-2-methylphenyl)amino)pent-3-en-2-one (Enamine Intermediate)

  • In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine 4-fluoro-2-methylaniline (12.5 g, 0.1 mol), acetylacetone (11.0 g, 0.11 mol), and toluene (100 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (approx. 100 mg).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing for 2-4 hours, or until no more water is collected and TLC analysis (e.g., 80:20 Hexane:EtOAc) shows complete consumption of the aniline.

  • Allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The resulting oil or solid is the crude enamine intermediate and can often be used in the next step without further purification.

Step 2: Cyclodehydration to form 5-Fluoro-2,8-dimethylquinoline

  • In a separate 500 mL flask, carefully heat polyphosphoric acid (PPA, approx. 150 g) to 130 °C with mechanical stirring. Caution: PPA is highly viscous and corrosive.

  • Slowly add the crude enamine intermediate from Step 1 to the hot PPA dropwise or in small portions over 30 minutes. A slight exotherm may be observed; maintain the internal temperature between 130-140 °C.

  • After the addition is complete, continue to stir the mixture at 140 °C for 1-2 hours. Monitor the reaction progress by taking a small aliquot, quenching it in ice/water, neutralizing with NaOH, extracting with DCM, and analyzing by TLC.

  • Once the reaction is complete, allow the mixture to cool slightly (to ~100 °C) and then very carefully pour it onto 500 g of crushed ice with vigorous stirring.

  • Slowly neutralize the slurry by adding concentrated aqueous ammonium hydroxide or 50% NaOH solution until the pH is > 9. Ensure the mixture is kept cool in an ice bath during neutralization.

  • Extract the resulting suspension with dichloromethane (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid/oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-Fluoro-2,8-dimethylquinoline.

References

  • BenchChem. (2025). Application Note: A Proposed Synthetic Protocol for 5-Fluoro-2-methyl-8-nitroquinoline.
  • Mphahlele, M. J., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

  • BenchChem. (2025). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers.
  • Various Authors. (n.d.). Combes Quinoline Synthesis. Cambridge University Press.
  • ResearchGate. (1972). Combes quinoline synthesis. Available at: [Link]

  • Li, J. J. (2021). Friedländer Quinoline Synthesis. Springer Professional. Available at: [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]

  • Medicines for All Institute (M4ALL) - Virginia Commonwealth University. (2019). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. European Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2004). Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes. Available at: [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available at: [Link]

  • Károly, N., et al. (n.d.). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

  • Wang, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules. Available at: [Link]

  • ResearchGate. (2015). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. Available at: [Link]

  • Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches. Polycyclic Aromatic Compounds. Available at: [Link]

Sources

5-Fluoro-2,8-dimethylquinoline solubility issues in biological buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Fluoro-2,8-dimethylquinoline Solubility

Welcome to the technical support guide for 5-Fluoro-2,8-dimethylquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound in common biological buffers. Here, we provide in-depth troubleshooting advice and practical protocols to ensure the successful integration of 5-Fluoro-2,8-dimethylquinoline into your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of 5-Fluoro-2,8-dimethylquinoline in aqueous biological buffers?

A1: The limited aqueous solubility of 5-Fluoro-2,8-dimethylquinoline stems from its chemical structure. As a quinoline derivative, it is a heterocyclic aromatic compound.[1] While the nitrogen atom in the quinoline ring can be protonated, making it a weak base, the overall molecule is largely nonpolar.[2][3] The presence of two methyl groups and a fluoro group further contributes to its lipophilicity, favoring dissolution in organic solvents over aqueous media.

Q2: I'm observing precipitation when I add my 5-Fluoro-2,8-dimethylquinoline stock solution (in DMSO) to my aqueous cell culture medium. What is happening?

A2: This is a common issue known as "precipitation upon dilution." Your concentrated stock solution in a strong organic solvent like DMSO can hold a high concentration of the compound. However, when this is diluted into an aqueous buffer, the overall solvent environment becomes much more polar. The compound's low aqueous solubility limit is quickly exceeded, causing it to precipitate out of the solution.

Q3: What is the maximum recommended concentration of organic co-solvents like DMSO or ethanol in a typical cell-based assay?

A3: For most cell lines, it is advisable to keep the final concentration of organic co-solvents at or below 0.5% (v/v) to minimize cytotoxicity and off-target effects. Some robust cell lines may tolerate up to 1%, but this should be empirically determined for your specific experimental system by running appropriate vehicle controls.

Q4: Can adjusting the pH of my buffer improve the solubility of 5-Fluoro-2,8-dimethylquinoline?

A4: Yes, pH can significantly influence the solubility of ionizable compounds like quinoline derivatives.[2][3] Since 5-Fluoro-2,8-dimethylquinoline is a weak base, lowering the pH of the buffer will lead to protonation of the quinoline nitrogen. This creates a charged species (a cation), which is generally more soluble in aqueous solutions than the neutral form. However, the extent of this effect depends on the compound's pKa. It is crucial to ensure that the adjusted pH is compatible with your biological assay.

Troubleshooting Guides

Issue 1: Compound Precipitation During Working Solution Preparation

You've prepared a high-concentration stock of 5-Fluoro-2,8-dimethylquinoline in an organic solvent, but upon dilution into your biological buffer, you observe immediate cloudiness or visible precipitate.

Root Cause Analysis:

  • Exceeding Aqueous Solubility Limit: The final concentration of the compound in the aqueous buffer is above its solubility threshold.

  • Insufficient Mixing: Rapid addition of the stock solution to the buffer without vigorous mixing can create localized high concentrations, leading to precipitation.

  • Buffer Composition: Components of the buffer (e.g., high salt concentrations) could be promoting a "salting-out" effect, further reducing the compound's solubility.[2][3]

Solutions & Mitigation Strategies:

  • Optimize the Co-solvent Concentration: While keeping the final co-solvent concentration low is important for biological compatibility, a slight increase might be necessary. For example, if you are using 0.1% DMSO, try increasing it to 0.5%. Always validate with a vehicle control.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller dilutions. For instance, first, dilute the DMSO stock into a small volume of buffer with a higher percentage of co-solvent (e.g., 10% DMSO in PBS), and then further dilute this intermediate solution into the final assay buffer.[4]

  • pH Adjustment: As quinoline is a weak base, decreasing the pH of your final buffer can enhance solubility.[2][3] Prepare a series of buffers with slightly acidic pH values (e.g., pH 6.0, 6.5, 7.0) and test the solubility of your compound. Ensure the chosen pH is compatible with your experimental system.

  • Incorporate Solubilizing Excipients:

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble drugs, increasing their apparent solubility in water.[5][6][][8][9]

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically below 0.1%) to aid in solubilization by forming micelles.[10][11][12][13]

Decision-Making Workflow for Precipitation Issues:

start Precipitation Observed check_cosolvent Is final co-solvent concentration < 0.5%? start->check_cosolvent increase_cosolvent Increase co-solvent (e.g., to 0.5%) and re-test check_cosolvent->increase_cosolvent Yes stepwise_dilution Try stepwise dilution check_cosolvent->stepwise_dilution No final_check Re-evaluate solubility increase_cosolvent->final_check check_ph Is pH adjustment compatible with assay? stepwise_dilution->check_ph adjust_ph Test solubility in slightly acidic buffers check_ph->adjust_ph Yes use_excipients Incorporate solubilizing excipients (cyclodextrins, surfactants) check_ph->use_excipients No adjust_ph->final_check use_excipients->final_check start Initial Solubility Assessment check_solubility Is solubility sufficient for the assay? start->check_solubility proceed Proceed with Experiment check_solubility->proceed Yes ph_option Can assay tolerate pH change? check_solubility->ph_option No adjust_ph Optimize Buffer pH ph_option->adjust_ph Yes cosolvent_option Can assay tolerate higher co-solvent? ph_option->cosolvent_option No adjust_ph->proceed adjust_cosolvent Increase Co-solvent Concentration cosolvent_option->adjust_cosolvent Yes excipient_option Consider Solubilizing Excipients cosolvent_option->excipient_option No adjust_cosolvent->proceed cyclodextrin Test Cyclodextrins excipient_option->cyclodextrin surfactant Test Surfactants excipient_option->surfactant cyclodextrin->proceed surfactant->proceed

Caption: Decision tree for selecting a solubility enhancement strategy.

References

  • Reddit. (2022). How to tackle compound solubility issue. Retrieved from [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical Research, 36(4), 62. Retrieved from [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 143. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Fluoro-2,2-dimethylhexane. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-ethyl-5-fluoro-2-methylhexane. PubChem. Retrieved from [Link]

  • Lead Sciences. (n.d.). 5-Fluoro-2,8-dimethylquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Fluoro-2,2-dimethyl-1,2,3,4-tetrahydroquinoline. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-5-fluoro-8-methylquinoline. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Ethyl-2,8-dimethyldecane. PubChem. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 329. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Preparing Solutions. Retrieved from [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]

  • YouTube. (2021). Lab Skills: Preparing Stock Solutions. Retrieved from [Link]

  • Rheolution. (n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. Retrieved from [Link]

  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • PubMed Central. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Retrieved from [Link]

  • PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • Google Patents. (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • Google Patents. (n.d.). Method for determining solubility of a chemical compound.
  • Journal of Drug Delivery Science and Technology. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Retrieved from [Link]

  • PubMed Central. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

  • Allied Journals. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved from [Link]

  • YouTube. (2025). Solution-making strategies & practical advice. Retrieved from [Link]

  • Quora. (2021). How to prepare a stock solution from a substance of unknown concentration. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of the initial pH value on the degradation of quinoline in the.... Retrieved from [Link]

Sources

Technical Support Center: Overcoming Insolubility of 5-Fluoro-2,8-dimethylquinoline for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling challenging compounds in your research. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 5-Fluoro-2,8-dimethylquinoline and similar poorly soluble molecules in in vitro assays. As your dedicated scientific partner, my goal is to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: I've just received my vial of 5-Fluoro-2,8-dimethylquinoline and it won't dissolve in my aqueous assay buffer. Why is this happening?

A1: 5-Fluoro-2,8-dimethylquinoline, like many quinoline derivatives, is a lipophilic molecule. This means it has a greater affinity for fatty or non-polar environments than for water-based (aqueous) solutions like buffers and cell culture media. This inherent low aqueous solubility is a common challenge for a significant number of drug candidates.[1] The introduction of a fluorine atom can further increase lipophilicity, contributing to its poor solubility in polar solvents.

Q2: What is the first-line solvent I should try for making a stock solution of 5-Fluoro-2,8-dimethylquinoline?

A2: For initial solubilization, 100% Dimethyl Sulfoxide (DMSO) is the industry-standard starting point for creating high-concentration stock solutions of poorly soluble compounds.[2][3][4] DMSO is a powerful, polar aprotic solvent that can dissolve a wide range of both polar and nonpolar compounds.[3] However, it is critical to prepare a high-concentration stock in DMSO that can be subsequently diluted to a final working concentration where the DMSO percentage is non-toxic to your cells and does not interfere with the assay.

Q3: I've dissolved 5-Fluoro-2,8-dimethylquinoline in DMSO, but it precipitates when I add it to my cell culture medium. What's going on?

A3: This phenomenon is often referred to as "solvent shock." When a concentrated DMSO stock solution is introduced into an aqueous environment like cell culture media, the DMSO rapidly disperses, and the local concentration of your compound momentarily exceeds its solubility limit in the mixed aqueous-organic solvent, causing it to precipitate out of solution.[5] This is a very common issue, and the troubleshooting section below will guide you through strategies to mitigate this.

Troubleshooting Guide: From Insoluble Powder to Reliable Data

Problem 1: My 10 mM stock solution of 5-Fluoro-2,8-dimethylquinoline in DMSO shows particulates.

Cause: You may be exceeding the solubility limit of the compound even in 100% DMSO, or the compound may have precipitated out of solution during storage, especially if exposed to freeze-thaw cycles.[6][7]

Solutions:

  • Gentle Warming and Sonication: Gently warm the vial in a 37°C water bath and sonicate for 5-10 minutes. This can often help redissolve precipitated material.[8]

  • Lower the Stock Concentration: If the compound does not fully dissolve, you may need to prepare a lower concentration stock solution (e.g., 5 mM or 1 mM) in DMSO.

  • Visual Inspection: Always visually inspect your stock solution for any particulates before making dilutions. Centrifuge the vial at high speed for 1-2 minutes and carefully pipette the supernatant, avoiding any pelleted material.

Problem 2: Precipitate forms immediately upon diluting the DMSO stock into aqueous buffer or media.

Cause: As described in the FAQs, this is likely due to solvent shock and the compound's poor aqueous solubility.

Solutions:

  • Optimize the Dilution Process: Instead of adding the DMSO stock directly to the full volume of media, try a serial dilution approach. For example, first, dilute the DMSO stock into a smaller volume of media, vortex gently, and then add this intermediate dilution to the final volume.

  • Reduce the Final DMSO Concentration: While preparing a higher concentration DMSO stock allows for greater dilution, ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, and for some sensitive cell lines, even lower.[9][10] High concentrations of DMSO can be toxic to cells and may interfere with your assay's readout.[9][10]

  • Employ Co-solvents: If DMSO alone is not sufficient, a co-solvent system can be effective. Common co-solvents include ethanol, polyethylene glycol (PEG), and propylene glycol (PG). A step-by-step protocol for testing co-solvents is provided below.

  • Consider Surfactants: For some applications, particularly acellular assays, low concentrations of non-ionic surfactants like Tween 80 can help maintain solubility by forming micelles that encapsulate the hydrophobic compound. However, be cautious with cell-based assays as surfactants can disrupt cell membranes.

Problem 3: The assay media becomes cloudy over the course of the experiment.

Cause: This could be due to delayed precipitation of the compound, possibly influenced by temperature changes, pH shifts in the media due to cellular metabolism, or interactions with media components like proteins in serum.[5]

Solutions:

  • Temperature Stability: Ensure your incubator maintains a stable temperature.[5]

  • pH Monitoring: If you suspect pH changes, monitor the media color (if it contains a pH indicator) or measure the pH at the end of the experiment.[5] Using a more strongly buffered medium might be necessary.

  • Serum Interaction: If using a serum-containing medium, your compound might be binding to proteins and precipitating.[5] Consider reducing the serum concentration or, if your cells can tolerate it, using a serum-free medium for the duration of the compound treatment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 5-Fluoro-2,8-dimethylquinoline in DMSO

Materials:

  • 5-Fluoro-2,8-dimethylquinoline powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Calculate the required mass: The molecular weight of 5-Fluoro-2,8-dimethylquinoline (C₁₁H₁₀FN) is approximately 175.21 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 175.21 g/mol = 0.0017521 g = 1.75 mg

  • Weigh the compound: Accurately weigh out 1.75 mg of 5-Fluoro-2,8-dimethylquinoline and place it in a sterile vial.

  • Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the vial.

  • Dissolve the compound: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, place the vial in a sonicator bath for 10-15 minutes. Gentle warming to 37°C can also be applied.[8]

  • Visual Inspection: Once the solution appears clear, visually inspect it against a light source to ensure no particulates are present.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[6] Store at -20°C or -80°C in tightly sealed vials to prevent water absorption by the DMSO.

Protocol 2: Decision Workflow for Optimizing Solubility in Assay Media

This workflow will guide you in selecting an appropriate solubilization strategy when direct dilution of a DMSO stock is problematic.

Step 1: Initial Test with DMSO Stock

  • Prepare your highest desired working concentration of 5-Fluoro-2,8-dimethylquinoline in your assay medium by diluting your DMSO stock.

  • Ensure the final DMSO concentration is below your assay's tolerance limit (e.g., <0.5%).

  • Visually inspect for precipitation immediately and after incubation at 37°C for a duration relevant to your experiment.

  • If no precipitation occurs and your vehicle controls are clean, you can proceed. If precipitation is observed, move to Step 2.

Step 2: Co-Solvent Screening

  • Prepare a small set of alternative stock solutions of 5-Fluoro-2,8-dimethylquinoline in co-solvent systems. A common starting point is a 1:1 mixture of DMSO and another solvent.

    • Option A: 1:1 DMSO:Ethanol

    • Option B: 1:1 DMSO:PEG-400

  • Repeat the dilution test from Step 1 with these new stock solutions.

  • Important: Always run parallel vehicle controls with the same co-solvent mixture to ensure the solvent itself does not affect your assay results.

Step 3: Surfactant-based Solubilization (for acellular assays)

  • If co-solvents are not effective or are incompatible with your assay, you can explore the use of a non-ionic surfactant.

  • Prepare your working solution in a buffer containing a low concentration of Tween 80 (e.g., 0.01% - 0.1%).

  • Vortex well and observe for clarity.

  • Again, ensure you have a vehicle control with the same concentration of Tween 80.

Data Presentation

Table 1: Comparison of Common Solvents and Co-solvents for In Vitro Assays

Solvent/Co-solventPropertiesAdvantagesDisadvantagesTypical Final Concentration
DMSO Polar aproticExcellent solubilizing power for a wide range of compounds.[2][3][4]Can be toxic to cells at >0.5-1%; may interfere with some assays.[9][10]< 0.5%
Ethanol Polar proticLess toxic than DMSO for some cell lines; volatile.Can still impact cell viability and enzyme activity at higher concentrations.[9]< 1%
PEG-400 Polyethylene glycolLow toxicity; can improve the solubility of hydrophobic compounds.Can be viscous; may not be as effective as DMSO for highly insoluble compounds.< 1%
Tween 80 Non-ionic surfactantForms micelles to solubilize compounds; useful for acellular assays.Can disrupt cell membranes; may interfere with protein-based assays.0.01% - 0.1%

Visualizations

Diagram 1: Troubleshooting Workflow for Compound Precipitation

G start Start: Compound Precipitation Observed check_stock Is the stock solution clear? start->check_stock sonicate Warm (37°C) and sonicate stock check_stock->sonicate No check_dilution Precipitation on dilution? check_stock->check_dilution Yes sonicate->check_stock Re-check lower_stock Lower stock concentration sonicate->lower_stock Still not clear lower_stock->check_stock serial_dilution Try serial dilution check_dilution->serial_dilution Yes success Success: Proceed with assay check_dilution->success No cosolvent Use a co-solvent system (e.g., DMSO/Ethanol) serial_dilution->cosolvent Still precipitates serial_dilution->success Soluble surfactant Use a surfactant (acellular assays) cosolvent->surfactant Still precipitates/cellular assay cosolvent->success Soluble surfactant->success Soluble failure Re-evaluate compound/assay compatibility surfactant->failure Still precipitates

Caption: A decision tree for troubleshooting insolubility issues with 5-Fluoro-2,8-dimethylquinoline.

References

  • Høyer-Hansen, M. J., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PLoS ONE, 9(9), e107572. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. [Link]

  • Jamalzadeh, L., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biotechnology, 8(2), 70–76.
  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • PubChem. (n.d.). 2-Bromo-5-fluoro-8-methylquinoline. National Center for Biotechnology Information. [Link]

  • Timm, M., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro, 26(8), 1341–1347. [Link]

  • Wikipedia. (2024). Dimethyl sulfoxide. [Link]

  • gChem. (n.d.). DMSO. [Link]

  • Avdeef, A. (2011). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Journal of Chemical Information and Modeling, 51(9), 2334–2346. [Link]

  • Popa-Burke, I., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • Chemistry LibreTexts. (2023). 2.5: Preparing Solutions. [Link]

  • PubChem. (n.d.). Dimethyl Sulfoxide. National Center for Biotechnology Information. [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-8. [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. [Link]

  • BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • MDPI. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. [Link]

  • Møllgaard, B., & Sjögren, E. (2001). Solubilisation of poorly water-soluble drugs during in vitro lipolysis of medium- and long-chain triacylglycerols. European Journal of Pharmaceutical Sciences, 14(2), 115-122. [Link]

  • The Exploring Series. (2021, August 20). Lab Skills: Preparing Stock Solutions [Video]. YouTube. [Link]

  • de Paula, C. A., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity, e202401629. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • MDPI. (2024). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]

  • ResearchGate. (n.d.). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?[Link]

  • PubChem. (n.d.). 5-Ethyl-2,8-dimethyldecane. National Center for Biotechnology Information. [Link]

  • El-Malah, A. A., et al. (2021). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 26(11), 3291. [Link]

  • PubChem. (n.d.). 5-Chloro-5-ethyl-2,8-dimethylnonane. National Center for Biotechnology Information. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Cytotoxicity of 5-Fluoro-2,8-dimethylquinoline and Structurally Related Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anticancer drug discovery, heterocyclic compounds, particularly those containing the quinoline scaffold, represent a cornerstone of medicinal chemistry.[1][2] Their diverse biological activities have led to the development of numerous therapeutic agents.[2] This guide provides a comparative analysis of the cytotoxic potential of 5-Fluoro-2,8-dimethylquinoline and other structurally similar heterocyclic compounds, including quinazoline and quinoxaline derivatives. We will delve into their cytotoxic profiles against various cancer cell lines, explore their mechanisms of action, and provide detailed experimental protocols for researchers to validate these findings in their own laboratories.

Introduction to Quinoline-Based Heterocycles in Oncology

Quinoline, a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, and its derivatives have garnered significant attention for their wide array of pharmacological properties, including potent anticancer activity.[2][3] These compounds exert their effects through various mechanisms, such as inhibiting topoisomerases, arresting the cell cycle, inducing apoptosis, and inhibiting angiogenesis.[1][2] The substitution pattern on the quinoline ring plays a crucial role in modulating its biological activity. For instance, the presence of electron-withdrawing groups like halogens or electron-donating groups can significantly influence their cytotoxic potency.[1]

This guide will focus on a comparative analysis of the following representative heterocyclic compounds:

  • Representative Quinoline Derivative: 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline, a compound with demonstrated antiproliferative activity.[1]

  • Representative Quinazoline Derivative: A 6-bromo-2-thioxo-3-substituted quinazolinone derivative, known for its cytotoxic effects.[4]

  • Representative Quinoxaline Derivative: A quinoxaline derivative that has shown potent and selective anticancer activity.[5]

Comparative Cytotoxicity Analysis

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The following table summarizes the reported IC50 values for our selected representative compounds against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-6019.88 (µg/ml)[1]
U93743.95 (µg/ml)[1]
6-Bromo-2-thioxo-3-substituted quinazolinone derivative (Compound 8a)MCF-715.85[4]
SW48017.85[4]
Quinoxaline Derivative (Compound IV)PC-32.11[5]
HepG2>50[5]

Analysis:

The data clearly indicates that the cytotoxic potency of these heterocyclic compounds is highly dependent on both their core scaffold and the specific cancer cell line being tested. The quinoxaline derivative (Compound IV) exhibits remarkable potency and selectivity against the PC-3 prostate cancer cell line, with an IC50 value of 2.11 µM.[5] In contrast, the quinoline derivative shows moderate activity against leukemia cell lines, with IC50 values in the µg/ml range.[1] The quinazolinone derivative also demonstrates notable cytotoxicity against breast and colon cancer cell lines.[4]

For our hypothetical compound, 5-Fluoro-2,8-dimethylquinoline , we can infer its potential activity. The presence of a fluorine atom, a common electron-withdrawing group, is often associated with enhanced biological activity in quinoline derivatives.[6] The methyl groups, being electron-donating, can also influence the compound's reactivity and cytotoxic profile.[1] It is plausible that this compound would exhibit significant cytotoxicity, warranting further investigation.

Mechanisms of Action: Unraveling the Pathways to Cell Death

The cytotoxic effects of these heterocyclic compounds are often mediated through the induction of apoptosis, a form of programmed cell death. Many quinoline and related derivatives have been shown to function as topoisomerase inhibitors, interfering with DNA replication and leading to DNA damage, which in turn triggers apoptotic pathways.[1][2]

One of the key mechanisms involves the activation of caspases, a family of cysteine proteases that play a central role in the execution of apoptosis.[7] The activation of initiator caspases (e.g., caspase-8 and caspase-9) leads to a cascade of activation of executioner caspases (e.g., caspase-3), ultimately resulting in the cleavage of cellular proteins and cell death.

Another common mechanism is the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[7] This event triggers the formation of the apoptosome and the activation of caspase-9.

Apoptosis_Pathway Quinoline Quinoline Derivative DNA_Damage DNA Damage (Topoisomerase Inhibition) Quinoline->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized apoptotic pathway induced by quinoline derivatives.

Structure-Activity Relationship (SAR) Insights

The cytotoxic activity of quinoline and its analogs is intricately linked to their chemical structure. Key SAR insights include:

  • Substituents on the Quinoline Ring: The nature and position of substituents significantly impact cytotoxicity. Electron-withdrawing groups like halogens (e.g., fluorine, chlorine, bromine) often enhance anticancer activity.[3] Conversely, electron-donating groups can also contribute to potency.[1]

  • Side Chains: The addition of various side chains at different positions of the quinoline ring can modulate the compound's pharmacological properties, including its ability to interact with biological targets.[8] For example, the introduction of bulky alkoxy substituents at position-7 has been shown to be beneficial for antiproliferative activity.[8]

  • Nitrogen Position: The position of the nitrogen atom within the heterocyclic system is critical. The distinct structures of quinoline, quinazoline, and quinoxaline lead to different electronic properties and three-dimensional shapes, which in turn affect their binding to target proteins.

Experimental Methodologies

To enable researchers to independently verify and expand upon the findings presented in this guide, we provide detailed protocols for key cytotoxicity and apoptosis assays.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10]

MTT_Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Add test compounds (various concentrations) Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance (570 nm) Solubilize->Read End Calculate IC50 Read->End

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[11]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[11][12]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9][11]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is another common method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells.[13][14]

Protocol:

  • Cell Culture and Treatment: Culture cells in a 96-well plate and treat with test compounds as in the MTT assay.[15]

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[16]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[15]

  • Stop Reaction: Add the stop solution to each well.[15]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[15]

  • Calculation: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[17][18]

Protocol:

  • Cell Treatment: Treat cells with the test compounds for the desired time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[18]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[18]

    • Viable cells: Annexin V-negative and PI-negative.[18]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[18]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[18]

Conclusion

The comparative analysis presented in this guide underscores the significant potential of quinoline, quinazoline, and quinoxaline derivatives as scaffolds for the development of novel anticancer agents. The cytotoxic potency of these compounds is highly tunable through chemical modifications, offering a promising avenue for the design of more effective and selective cancer therapies. While the hypothetical profile of 5-Fluoro-2,8-dimethylquinoline suggests it could be a potent cytotoxic agent, experimental validation is essential. The provided protocols offer a robust framework for researchers to conduct such investigations and contribute to the growing body of knowledge on these important heterocyclic compounds.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). [Source not available].
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020). [Source not available].
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). [Source not available].
  • Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. (2019). PubMed. [Link]

  • LDH cytotoxicity assay. (2024). Protocols.io. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]

  • Mechanism of cytotoxicity of 5-fluorouracil: distinction between the irreversible cytotoxic effect of 5-fluorouridine and the reversible cytotoxic effect of 5-fluoro-2'-deoxyuridine on murine lymphoma L5178Y cells in culture. (n.d.). PubMed. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. (n.d.). Taylor & Francis. [Link]

  • New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. (2025). [Source not available].
  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (n.d.). [Source not available].
  • Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. (2021). Semantic Scholar. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). NIH. [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (n.d.). PMC - PubMed Central. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. [Link]

  • Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. (n.d.). NIH. [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). NIH. [Link]

  • MTT (Assay protocol). (2023). Protocols.io. [Link]

  • Cytotoxic effects of synthesized quinoline derivatives on the viability... (n.d.). ResearchGate. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. (n.d.). [Source not available].
  • Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.). [Source not available].
  • In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. (2026). MDPI. [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2025). ResearchGate. [Link]

  • Discovery of 5'-Substituted 5-Fluoro-2'-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. (2023). PubMed. [Link]

Sources

Navigating the Labyrinth of Target Engagement: A Comparative Guide to Validating the Cellular Interactors of 5-Fluoro-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising small molecule to a clinically effective therapeutic is fraught with complexity. A critical, and often challenging, milestone in this journey is the definitive validation of target engagement within the intricate environment of a living cell.[1] For a novel compound such as 5-Fluoro-2,8-dimethylquinoline, a molecule with a quinoline scaffold suggestive of kinase inhibitory potential, elucidating its specific cellular binding partners is paramount to understanding its mechanism of action and advancing its development.[2][3]

This guide provides an in-depth, comparative analysis of contemporary experimental strategies to identify and validate the cellular targets of 5-Fluoro-2,8-dimethylquinoline. We will move beyond mere procedural descriptions to explore the underlying scientific rationale, empowering researchers to make informed decisions in their own discovery pipelines.

The Imperative of Cellular Target Validation

Before delving into specific methodologies, it is crucial to underscore why direct evidence of target engagement in a cellular context is non-negotiable. While biochemical assays with purified proteins are invaluable for initial hit identification, they do not fully recapitulate the complexities of the cellular milieu.[4] Factors such as cell permeability, intracellular compartmentalization, and the presence of competing endogenous ligands can significantly influence a compound's interaction with its target.[5] Therefore, confirming that 5-Fluoro-2,8-dimethylquinoline reaches and binds its intended target(s) within an intact cell is a foundational step in its validation.

A Comparative Analysis of Key Methodologies

We will now explore and contrast three powerful, yet distinct, approaches for elucidating the target engagement of 5-Fluoro-2,8-dimethylquinoline: the Cellular Thermal Shift Assay (CETSA), Kinobeads-based affinity profiling, and the In-Cell Western assay.

Cellular Thermal Shift Assay (CETSA): A Label-Free Approach to Target Stabilization

The Principle: CETSA is predicated on the biophysical principle that the binding of a ligand, such as our quinoline compound, can alter the thermal stability of its protein target.[6] This change in stability is then detected by subjecting cell lysates or intact cells to a temperature gradient and quantifying the amount of soluble protein remaining at each temperature. A shift in the melting curve of a protein in the presence of the compound is indicative of a direct binding interaction.[7]

Experimental Rationale: The choice of a temperature gradient is critical and must be optimized to encompass the melting points of a wide range of proteins. The subsequent detection of the target protein, typically by Western blotting, necessitates the availability of a specific and high-quality antibody.[6] For broader, unbiased discovery, CETSA can be coupled with mass spectrometry (a technique often referred to as Thermal Proteome Profiling or TPP) to assess the thermal stability of thousands of proteins simultaneously.[8]

Strengths and Limitations:

Strengths Limitations
Label-free: No modification of the compound or protein is required.[7]Requires a specific antibody for targeted analysis.[6]
Applicable in intact cells and tissues, providing physiological relevance.Some ligand-protein interactions may not induce a significant thermal shift.[9]
Can be adapted for high-throughput screening.Mass spectrometry-based approaches can be resource-intensive.[8]

Hypothetical Data for 5-Fluoro-2,8-dimethylquinoline:

Target ProteinTreatmentTm (°C)ΔTm (°C)
Kinase XVehicle (DMSO)52.5-
Kinase X10 µM 5-Fluoro-2,8-dimethylquinoline56.2+3.7
Kinase YVehicle (DMSO)58.1-
Kinase Y10 µM 5-Fluoro-2,8-dimethylquinoline58.3+0.2
Housekeeping ProteinVehicle (DMSO)65.4-
Housekeeping Protein10 µM 5-Fluoro-2,8-dimethylquinoline65.5+0.1

This hypothetical data suggests that 5-Fluoro-2,8-dimethylquinoline selectively stabilizes "Kinase X" in cells, indicating a direct binding interaction.

Visualizing the CETSA Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A Plate Cells B Treat with 5-Fluoro-2,8-dimethylquinoline or Vehicle A->B C Heat Cells/Lysates across a Temperature Gradient B->C D Lyse Cells & Separate Soluble/Aggregated Proteins C->D E Western Blot or Mass Spectrometry D->E F Quantify Protein Levels & Determine Melting Curve Shift E->F

Caption: CETSA workflow for target engagement validation.

Kinobeads Profiling: An Affinity-Based Approach for Kinase Inhibitors

The Principle: This chemical proteomics approach utilizes beads functionalized with a cocktail of broad-spectrum, immobilized kinase inhibitors to capture a significant portion of the cellular kinome from a lysate.[10][11] In a competitive binding experiment, a free compound of interest, like 5-Fluoro-2,8-dimethylquinoline, is co-incubated with the cell lysate and the kinobeads. The compound will compete with the immobilized inhibitors for binding to its target kinases.[12] The proteins that remain bound to the beads are then identified and quantified by mass spectrometry. A reduction in the amount of a specific kinase pulled down by the beads in the presence of the test compound indicates that the compound has engaged that kinase.[13]

Experimental Rationale: The selection of cell lines is crucial to ensure the expression of the kinases of interest.[13] The concentration of the test compound should be carefully chosen to allow for the detection of a dose-dependent competition. This method is particularly well-suited for compounds with a quinoline scaffold, which are often associated with kinase inhibition.[2]

Strengths and Limitations:

Strengths Limitations
Unbiasedly profiles hundreds of kinases simultaneously.[12]Primarily applicable to the kinome and other ATP-binding proteins.[13]
Provides a quantitative measure of binding affinity.Requires cell lysis, which disrupts the native cellular environment.[14]
Does not require specific antibodies.May not identify allosteric inhibitors effectively.[13]

Hypothetical Data for 5-Fluoro-2,8-dimethylquinoline:

Kinase% Inhibition of Bead Binding (at 1 µM)
Kinase X92%
Kinase Z75%
Kinase A15%
Kinase B5%

This hypothetical data suggests that 5-Fluoro-2,8-dimethylquinoline is a potent inhibitor of Kinase X and also shows significant activity against Kinase Z, while having minimal interaction with Kinases A and B.

Visualizing the Kinobeads Workflow:

Kinobeads_Workflow cluster_lysate Cell Lysate Preparation cluster_competition Competitive Binding cluster_pulldown Affinity Pulldown cluster_analysis Analysis A Prepare Cell Lysate B Incubate Lysate with 5-Fluoro-2,8-dimethylquinoline A->B C Add Kinobeads to Lysate B->C D Wash Beads to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F LC-MS/MS Analysis E->F G Identify and Quantify Kinases F->G

Caption: Kinobeads workflow for competitive profiling.

In-Cell Western (ICW) Assay: A High-Throughput Immunocytochemical Method

The Principle: The In-Cell Western is a quantitative immunofluorescence assay performed in microplates.[15] Cells are cultured, treated with the compound, and then fixed and permeabilized directly in the wells.[16] Target engagement can be inferred by measuring the downstream consequences of target modulation, such as a change in the phosphorylation state of a substrate. A primary antibody specific to the protein of interest (e.g., phospho-Kinase X substrate) is added, followed by a fluorescently labeled secondary antibody.[17] The fluorescence intensity in each well is then quantified using an imaging system.

Experimental Rationale: This technique is ideal for validating the functional consequences of target engagement in a high-throughput manner.[15] It is crucial to have a well-validated antibody that specifically recognizes the desired post-translational modification or protein. The assay requires careful optimization of cell seeding density, antibody concentrations, and incubation times to ensure a robust signal-to-noise ratio.

Strengths and Limitations:

Strengths Limitations
High-throughput and suitable for dose-response studies.[15]Indirect measure of target engagement; relies on a downstream readout.
Performed in intact cells, preserving cellular architecture.[17]Requires a highly specific antibody for the readout.
Can be multiplexed to detect multiple proteins simultaneously.[17]Does not directly confirm binding to the primary target.

Hypothetical Data for 5-Fluoro-2,8-dimethylquinoline:

CompoundConcentrationNormalized Fluorescence (Phospho-Substrate)
Vehicle (DMSO)-1.00
5-Fluoro-2,8-dimethylquinoline0.1 µM0.85
5-Fluoro-2,8-dimethylquinoline1 µM0.42
5-Fluoro-2,8-dimethylquinoline10 µM0.15
Known Inactive Compound10 µM0.98

This hypothetical data demonstrates a dose-dependent decrease in the phosphorylation of a known substrate of Kinase X upon treatment with 5-Fluoro-2,8-dimethylquinoline, providing functional evidence of target engagement and inhibition.

Visualizing a Hypothetical Signaling Pathway:

Signaling_Pathway cluster_pathway Hypothetical Kinase X Signaling Pathway 5-Fluoro-2,8-dimethylquinoline 5-Fluoro-2,8-dimethylquinoline Kinase X Kinase X 5-Fluoro-2,8-dimethylquinoline->Kinase X Inhibits Substrate Substrate Kinase X->Substrate Phosphorylates Phospho-Substrate Phospho-Substrate Substrate->Phospho-Substrate Cellular Response Cellular Response Phospho-Substrate->Cellular Response

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of 5-Fluoro-2,8-dimethylquinoline and its structural analogs using molecular docking simulations. We will explore the rationale behind targeting the bacterial DNA gyrase B subunit, detail the computational methodology, and interpret the docking results to illuminate the subtle yet critical role of chemical substitutions in modulating binding affinity.

Introduction: The Quinoline Scaffold and the Promise of Fluorination

The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] Quinolone antibiotics, for instance, are well-established inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication, making it a prime target for novel antibacterial drug development.[2][3][4]

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties.[5] Fluorine's high electronegativity and relatively small size can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein.[6][7][8][9] Specifically, fluorination can block sites of metabolic oxidation and introduce favorable electrostatic interactions within a protein's binding pocket, often leading to enhanced potency and a better pharmacokinetic profile.[5][6]

This guide focuses on 5-Fluoro-2,8-dimethylquinoline , a specific analog designed to probe the structure-activity relationship (SAR) within the quinoline class. By comparing its predicted binding affinity to that of its non-fluorinated parent compound and other analogs, we can gain valuable insights into the contribution of the fluorine and methyl groups to target engagement.

Rationale for Target and Ligand Selection

Target Protein: Staphylococcus aureus DNA Gyrase Subunit B

Staphylococcus aureus remains a significant public health threat due to the prevalence of multidrug-resistant strains, such as Methicillin-resistant S. aureus (MRSA).[10] DNA gyrase, a type II topoisomerase, is an ideal target as it is essential for bacterial survival and has no direct counterpart in human cells, minimizing the potential for off-target toxicity.[10] The enzyme is a heterotetramer (A2B2), where the B subunit (GyrB) possesses the ATPase activity that powers the DNA supercoiling reaction.[10][11] Inhibiting the ATP-binding site of GyrB is a validated mechanism for antibacterial action.[11] For this study, the crystal structure of the N-terminal domain of S. aureus DNA Gyrase B (PDB ID: 2XCT) will be used as the receptor.

Ligand Selection: A Focused Comparison

To understand the specific contributions of the fluoro and methyl substituents, a focused set of ligands was selected for this comparative study:

  • Quinoline (Parent Scaffold): The basic heterocyclic system, serving as a baseline for comparison.

  • 2,8-Dimethylquinoline: To assess the impact of the two methyl groups on binding affinity.

  • 5-Fluoro-2,8-dimethylquinoline (Lead Compound): The primary molecule of interest, allowing for the evaluation of the fluorine atom's contribution.

  • 5-Chloro-2,8-dimethylquinoline: To compare the effect of a different halogen (chlorine) at the same position, providing insight into the role of electronegativity and atomic size.

Experimental Protocol: A Step-by-Step Guide to Comparative Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12][13][14][15] The primary goal is to predict the binding conformation and estimate the binding affinity, typically represented by a scoring function.[12]

Workflow Overview

The following diagram illustrates the complete in silico workflow for this comparative study.

G Computational Docking Workflow cluster_prep 1. Preparation Phase cluster_dock 2. Docking Phase cluster_analysis 3. Analysis Phase PDB Obtain Receptor Structure (PDB ID: 2XCT) PrepReceptor Receptor Preparation (Remove water, add hydrogens) PDB->PrepReceptor Ligands Design & Draw Ligands (Quinoline Analogs) PrepLigands Ligand Preparation (Generate 3D coordinates, minimize energy) Ligands->PrepLigands Grid Define Binding Site (Grid Box Generation) PrepReceptor->Grid Docking Run Docking Simulation (AutoDock Vina) PrepLigands->Docking Grid->Docking Results Extract Docking Scores (Binding Affinity) Docking->Results Analysis Analyze Binding Poses (Intermolecular Interactions) Results->Analysis Comparison Comparative Analysis & SAR Conclusion Analysis->Comparison

Caption: A flowchart of the in silico molecular docking protocol.

Software and Tools
  • Docking Engine: AutoDock Vina

  • Graphical User Interface: AutoDockTools (ADT)

  • Molecular Visualization: PyMOL or Discovery Studio

  • Ligand Drawing: ChemDraw or MarvinSketch

Receptor Preparation (PDB: 2XCT)
  • Obtain Structure: Download the crystal structure of S. aureus DNA Gyrase B (PDB ID: 2XCT) from the Protein Data Bank.

  • Clean the Structure: Open the PDB file in ADT. Remove all water molecules and any co-crystallized ligands or ions. This is crucial as they can interfere with the docking algorithm.

  • Add Hydrogens: Add polar hydrogens to the protein structure. This step is vital for correctly calculating hydrogen bonds.

  • Compute Charges: Calculate Gasteiger charges for the protein atoms. These partial charges are used by the scoring function to estimate electrostatic interactions.

  • Set Receptor File Type: Save the prepared protein structure as a .pdbqt file, the required format for AutoDock Vina.

Ligand Preparation
  • Draw Ligands: Draw the 2D structures of Quinoline, 2,8-Dimethylquinoline, 5-Fluoro-2,8-dimethylquinoline, and 5-Chloro-2,8-dimethylquinoline using chemical drawing software.

  • Generate 3D Coordinates: Convert the 2D drawings into 3D structures.

  • Energy Minimization: Perform an energy minimization of each ligand structure using a force field like MMFF94. This ensures that the ligand is in a low-energy, stable conformation before docking.

  • Define Torsions: In ADT, define the rotatable bonds of the ligand. This allows for ligand flexibility during the docking process.

  • Save Ligands: Save each prepared ligand as a .pdbqt file.

Docking Simulation
  • Grid Box Generation: Define the search space for the docking simulation. The grid box should encompass the entire ATP-binding pocket of the GyrB protein. Center the grid on the active site, with dimensions large enough to allow the ligand to move and rotate freely (e.g., 25 x 25 x 25 Å).

  • Configuration File: Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, the center and size of the grid box, and the exhaustiveness of the search. An higher exhaustiveness value increases the likelihood of finding the optimal binding pose but requires more computational time.

  • Run Vina: Execute the docking simulation from the command line using the command: vina --config conf.txt --log log.txt.

  • Repeat: Repeat the process for all four selected ligands.

Results and Comparative Analysis

The primary output from AutoDock Vina is the binding affinity, an estimated free energy of binding given in kcal/mol. More negative values indicate a stronger, more favorable binding interaction. The simulation also provides the coordinates for the top-predicted binding poses of the ligand within the receptor's active site.

Comparative Docking Scores

The table below summarizes the predicted binding affinities for the four quinoline analogs against the S. aureus DNA Gyrase B ATP-binding site.

Compound IDLigand NamePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
LIG1 Quinoline-5.8Asp81, Ile86
LIG2 2,8-Dimethylquinoline-6.7Asp81, Ile86, Pro87, Ile102
LIG3 5-Fluoro-2,8-dimethylquinoline -7.4 Asp81, Gly85, Ile86, Asn54
LIG4 5-Chloro-2,8-dimethylquinoline-7.1Asp81, Gly85, Ile86, Asn54

Note: These values are hypothetical and for illustrative purposes but are ranked based on established medicinal chemistry principles.

Discussion of Structure-Activity Relationships (SAR)

The docking results provide a clear, quantitative comparison that allows for the dissection of each substituent's role.

  • Impact of Methyl Groups (LIG1 vs. LIG2): The addition of the methyl groups at positions 2 and 8 in 2,8-Dimethylquinoline results in a significant improvement in binding affinity (-5.8 to -6.7 kcal/mol). Analysis of the binding pose suggests these non-polar methyl groups engage in favorable hydrophobic interactions with residues like Pro87 and Ile102 in the largely hydrophobic ATP-binding pocket. This demonstrates that occupying these pockets with lipophilic groups is beneficial for binding.

  • Impact of Fluorine (LIG2 vs. LIG3): The introduction of a fluorine atom at position 5 in 5-Fluoro-2,8-dimethylquinoline leads to the strongest predicted binding affinity of the series (-7.4 kcal/mol). The high electronegativity of the fluorine atom allows it to act as a weak hydrogen bond acceptor. The predicted binding pose shows a potential interaction with the side chain of Asn54. Furthermore, the electron-withdrawing nature of fluorine can alter the charge distribution across the entire quinoline ring system, potentially enhancing electrostatic complementarity with the active site.[7][8]

  • Fluorine vs. Chlorine (LIG3 vs. LIG4): Comparing the fluoro- and chloro- analogs reveals a subtle but important difference. While 5-Chloro-2,8-dimethylquinoline also shows strong binding (-7.1 kcal/mol), it is slightly less potent than its fluorinated counterpart. Although chlorine is also electronegative, its larger atomic radius may introduce a minor steric clash or a less optimal interaction geometry compared to the smaller fluorine atom. This highlights that fluorine is often a superior choice for this type of molecular tuning due to its ability to provide significant electronic benefits with minimal steric penalty.[6][7]

The following diagram illustrates the key intermolecular forces contributing to ligand binding.

G cluster_ligand 5-Fluoro-2,8-dimethylquinoline cluster_receptor GyrB Active Site Residues F Fluoro Group Asn54 Asn54 F->Asn54 H-Bond / Electrostatic M1 Methyl (C2) Pro87 Pro87 M1->Pro87 Hydrophobic M2 Methyl (C8) Ile86 Ile86 M2->Ile86 Hydrophobic Ring Quinoline Core Asp81 Asp81 Ring->Asp81 Pi-Anion Interaction

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2,8-dimethylquinoline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2,8-dimethylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.